molecular formula C5H7BrClN3 B8046971 3-Bromo-2-hydrazinylpyridine hcl

3-Bromo-2-hydrazinylpyridine hcl

货号: B8046971
分子量: 224.48 g/mol
InChI 键: KSZLPISQNOJFBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-2-hydrazinylpyridine hcl is a useful research compound. Its molecular formula is C5H7BrClN3 and its molecular weight is 224.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-hydrazinylpyridine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-hydrazinylpyridine hcl including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(3-bromopyridin-2-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3.ClH/c6-4-2-1-3-8-5(4)9-7;/h1-3H,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZLPISQNOJFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Bromo-2-hydrazinylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds relies heavily on bifunctional building blocks. 3-Bromo-2-hydrazinylpyridine hydrochloride has emerged as a cornerstone intermediate, particularly in the synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its handling, and self-validating protocols for its application in the discovery of therapeutics targeting HIV-1 and metabolic disorders.

Molecular Architecture & Physicochemical Data

Understanding the intrinsic properties of 3-bromo-2-hydrazinylpyridine HCl is critical for optimizing reaction conditions. The molecule features two distinct nitrogen centers—a pyridine nitrogen and a hydrazine moiety—whose reactivities are heavily modulated by the electron-withdrawing bromine atom at the C3 position.

Quantitative Property Summary
PropertyValueContext / Analytical Method
Molecular Weight (Free Base) 188.03 g/mol Calculated for C5H6BrN3 (1[1])
Molecular Weight (HCl Salt) 224.49 g/mol Calculated for C5H7BrClN3
CAS Registry Number 1000018-05-8 (HCl)Standard Chemical Inventory (2[2])
Solubility (Organic) Soluble in DMSO, MeOH; Poor in THFHydrazine HCl salts exhibit low solubility in non-polar solvents without base additives (3[3])
Solubility (Aqueous) ModeratepH-dependent; highly soluble at pH < 4
Diagnostic LC-MS Peak m/z 261.0 [M+H]⁺Mass of the intermediate methyl isothiocyanate adduct (4[4])
Mechanistic Causality: Why the Hydrochloride Salt?

Free hydrazines are notoriously prone to spontaneous auto-oxidation and degradation. By isolating the compound as a hydrochloride salt, the terminal nitrogen of the hydrazine moiety is protonated (pKa ~ 8.0). This protonation achieves two critical outcomes:

  • Thermodynamic Stability: It physically shields the lone pair from oxidative pathways, extending shelf-life.

  • Controlled Nucleophilicity: In synthetic workflows, the reactive free base is generated in situ via the slow addition of a sterically hindered base (e.g., DIPEA or N-methylmorpholine). This prevents runaway exothermic reactions and limits poly-alkylation/acylation side reactions.

PhysicoChem A 3-Bromo-2-hydrazinylpyridine HCl B Protonated Hydrazine (pKa ~ 8.0) A->B C Electron-Withdrawing Br (Inductive Effect) A->C D Enhanced Stability (Oxidation Resistant) B->D E Regioselective Cyclization C->E F [1,2,4]Triazolo[4,3-a]pyridines D->F E->F

Caption: Logical flow from physicochemical properties to synthetic utility.

Biological Applications in Drug Discovery

The primary utility of 3-bromo-2-hydrazinylpyridine HCl lies in its ability to rapidly form the [1,2,4]triazolo[4,3-a]pyridine bicyclic core. The bromine atom, now positioned at the C8 position of the new bicyclic system, serves as an essential synthetic handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) to elaborate the drug scaffold.

This specific scaffold has been pivotal in two major therapeutic areas:

  • Endocrinology / Metabolic Disease: It is the foundational building block for BMS-823778, a potent inhibitor of human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1), utilized to modulate local cortisol levels (5[5]).

  • Virology / Infectious Disease: The scaffold is heavily patented for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting drug-resistant strains of the HIV-1 Retroviridae virus (4[4];6[6]).

BioContext T Triazolopyridine Scaffold P1 11β-HSD-1 Inhibition T->P1 P2 HIV-1 Inhibition T->P2 E1 Metabolic Regulation P1->E1 E2 Viral Load Reduction P2->E2

Caption: Biological pathways targeted by 3-bromo-2-hydrazinylpyridine derivatives.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol for synthesizing 8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine incorporates built-in validation checkpoints. This methodology relies on the controlled liberation of the hydrazine free base to react with an isothiocyanate, followed by cyclodehydration.

Phase 1: In Situ Free-Basing and Nucleophilic Addition
  • Preparation: Suspend 3-bromo-2-hydrazinylpyridine HCl (1.50 g, ~6.68 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

    • Causality: DCM is selected because it solubilizes the forming thiosemicarbazide intermediate while keeping the unreacted HCl salt partially suspended, acting as a kinetic buffer to prevent runaway reactions.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 0°C.

    • Validation Checkpoint 1 (pH): Spot the heterogeneous mixture on wet pH paper. A shift to pH ~8 confirms the complete neutralization of the hydrochloride salt.

  • Addition: Add methyl isothiocyanate (700 mg, 9.57 mmol) dropwise. Heat the reaction to 45°C and stir for 2 hours (4[4]).

    • Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeOH, and inject into the LC-MS. The complete disappearance of the starting material mass and the appearance of a dominant peak at m/z 261.0 [M+H]⁺ confirms the successful formation of the intermediate.

Phase 2: Cyclodehydration and Isolation
  • Cyclization: Depending on the electronic nature of the substituents, the intermediate may spontaneously cyclize at 45°C. If acyclic intermediate persists, add a catalytic amount of POCl₃ to drive the dehydration.

    • Causality: The electron-withdrawing inductive effect of the 3-bromo group reduces the nucleophilicity of the adjacent pyridine nitrogen, sometimes necessitating chemical activation to close the triazole ring.

  • Isolation: Cool the mixture to ambient temperature. The product typically precipitates out of the DCM solution. Collect the solids via vacuum filtration and wash with cold DCM.

    • Validation Checkpoint 3 (Purity): Analyze the isolated solid via analytical HPLC (UV detection at 220 nm). A purity of >95% is required before advancing the 8-bromo intermediate to downstream cross-coupling steps (5[5]).

Workflow S1 Salt Neutralization (Base / THF or DCM) S2 Acylation / Addition (0-45°C) S1->S2 S3 Cyclodehydration (Heat / POCl3) S2->S3 S4 Aqueous Workup & Precipitation S3->S4

Caption: Self-validating experimental workflow for triazolopyridine synthesis.

References

  • Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1)
  • US9951043B2 - Therapeutic compounds Source: Google Patents URL
  • CA2901502A1 - Amide compounds for the treatment of HIV Source: Google Patents URL
  • Source: Organic Letters (ACS Publications)
  • 342635-38-5 | 3-Bromo-2-hydrazineylpyridine hydrochloride Source: BLD Pharm URL
  • Building Blocks Catalogue - 3-bromo-2-hydrazinylpyridine Source: Namiki URL

Sources

The Nucleophilic Heart of a Versatile Building Block: An In-depth Technical Guide to the Reactivity of the Hydrazine Moiety in 3-Bromo-2-hydrazinylpyridine HCl

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

3-Bromo-2-hydrazinylpyridine hydrochloride is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its strategic importance lies in the nuanced reactivity of the hydrazine moiety, which, influenced by the electronic properties of the brominated pyridine ring, serves as a versatile nucleophile and a precursor to a multitude of fused heterocyclic systems. This guide provides an in-depth exploration of the chemical behavior of this hydrazine moiety, focusing on its fundamental reactions, mechanistic underpinnings, and applications in the synthesis of biologically active molecules, particularly kinase inhibitors. Detailed experimental protocols and mechanistic visualizations are provided to offer both theoretical understanding and practical guidance for researchers in the field.

Introduction: The Strategic Importance of 3-Bromo-2-hydrazinylpyridine

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, and its functionalization is a cornerstone of drug discovery.[1] 2-Hydrazinylpyridines, in particular, are highly valued intermediates due to the dual functionality of the hydrazine group, which allows for a diverse range of chemical transformations.[1] The introduction of a bromine atom at the 3-position of the pyridine ring in 3-bromo-2-hydrazinylpyridine HCl further enhances its synthetic utility. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen modulates the nucleophilicity of the hydrazine group, while the bromine itself provides a handle for further functionalization through cross-coupling reactions.

This guide will dissect the reactivity of the hydrazine moiety in 3-bromo-2-hydrazinylpyridine HCl, providing a comprehensive overview for researchers aiming to leverage this versatile reagent in their synthetic endeavors.

Synthesis of 3-Bromo-2-hydrazinylpyridine HCl

The most common and direct route to 2-hydrazinylpyridine derivatives involves the nucleophilic aromatic substitution of a suitable leaving group at the 2-position of the pyridine ring with hydrazine hydrate.[2][3] In the case of 3-bromo-2-hydrazinylpyridine, the starting material is typically 2,3-dibromopyridine or 2-chloro-3-bromopyridine.

A general synthetic protocol involves heating the dihalopyridine with an excess of hydrazine hydrate, often in a solvent such as ethanol or 1-propanol.[4][5] The use of excess hydrazine is crucial to drive the reaction to completion and minimize the formation of dimeric byproducts.[6] The reaction proceeds via a nucleophilic attack of the hydrazine at the C2 position, which is activated by the electron-withdrawing nature of the ring nitrogen and the adjacent bromine atom. The resulting product is typically isolated as the hydrochloride salt to improve its stability and handling.

Illustrative Synthetic Workflow:

G 2,3-Dihalopyridine 2,3-Dihalopyridine Reaction Mixture Reaction Mixture 2,3-Dihalopyridine->Reaction Mixture + Hydrazine Hydrate + Solvent (e.g., Ethanol) Reflux Reflux Reaction Mixture->Reflux Heat Cooling & Crystallization Cooling & Crystallization Reflux->Cooling & Crystallization Post-reaction Filtration & Washing Filtration & Washing Cooling & Crystallization->Filtration & Washing 3-Bromo-2-hydrazinylpyridine 3-Bromo-2-hydrazinylpyridine Filtration & Washing->3-Bromo-2-hydrazinylpyridine 3-Bromo-2-hydrazinylpyridine HCl 3-Bromo-2-hydrazinylpyridine HCl 3-Bromo-2-hydrazinylpyridine->3-Bromo-2-hydrazinylpyridine HCl + HCl

Caption: General workflow for the synthesis of 3-bromo-2-hydrazinylpyridine HCl.

Core Reactivity of the Hydrazine Moiety

The synthetic versatility of 3-bromo-2-hydrazinylpyridine stems from the nucleophilic character of its hydrazine group. The terminal nitrogen atom (NH2) is a potent nucleophile, readily participating in reactions with a variety of electrophiles.

Condensation Reactions with Carbonyl Compounds

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[7] This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate.[8][9] The resulting hydrazone can be a stable final product or a key intermediate for subsequent cyclization reactions.

The reaction of 3-bromo-2-hydrazinylpyridine with various carbonyl compounds provides a straightforward route to a diverse array of functionalized pyridine derivatives. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.

General Reaction Scheme:

G cluster_0 Condensation Reaction 3-Bromo-2-hydrazinylpyridine 3-Bromo-2-hydrazinylpyridine Hydrazone Hydrazone 3-Bromo-2-hydrazinylpyridine->Hydrazone + R1(C=O)R2 (Aldehyde or Ketone) - H2O

Caption: Formation of hydrazones from 3-bromo-2-hydrazinylpyridine and carbonyls.

Experimental Protocol: Synthesis of a Hydrazone Derivative

  • Dissolution: Dissolve 3-bromo-2-hydrazinylpyridine HCl (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Carbonyl: Add the aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Catalysis (Optional): For less reactive carbonyls, a catalytic amount of a mineral acid (e.g., a few drops of concentrated HCl) can be added to facilitate the reaction.[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for a period ranging from 30 minutes to several hours, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, the hydrazone product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Cyclization Reactions: Gateway to Fused Heterocycles

The true synthetic power of 3-bromo-2-hydrazinylpyridine is realized in its ability to act as a precursor for the construction of fused heterocyclic ring systems. These reactions often proceed via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization.

One of the most important applications of 2-hydrazinylpyridines is in the synthesis of pyrazolo[1,5-a]pyridines.[10] This scaffold is a key component in a number of biologically active molecules, including kinase inhibitors.[11][12] The reaction typically involves the condensation of the 2-hydrazinylpyridine with a 1,3-dicarbonyl compound or its equivalent.

The mechanism involves an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic attack of the pyridine ring nitrogen onto the second carbonyl group (or a suitable electrophilic center), leading to the formation of the fused pyrazole ring.

Reaction Pathway for Pyrazolo[1,5-a]pyridine Formation:

G 3-Bromo-2-hydrazinylpyridine 3-Bromo-2-hydrazinylpyridine Hydrazone Intermediate Hydrazone Intermediate 3-Bromo-2-hydrazinylpyridine->Hydrazone Intermediate + 1,3-Dicarbonyl - H2O Intramolecular\nCyclization Intramolecular Cyclization Hydrazone Intermediate->Intramolecular\nCyclization Heat or Acid/Base Catalyst Dehydration Dehydration Intramolecular\nCyclization->Dehydration Brominated\nPyrazolo[1,5-a]pyridine Brominated Pyrazolo[1,5-a]pyridine Dehydration->Brominated\nPyrazolo[1,5-a]pyridine

Caption: Pathway to pyrazolo[1,5-a]pyridines.

Experimental Protocol: Synthesis of a 7-Bromo-pyrazolo[1,5-a]pyridine Derivative

  • Reaction Setup: In a round-bottom flask, combine 3-bromo-2-hydrazinylpyridine HCl (1 equivalent) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equivalents) in a solvent such as ethanol or acetic acid.

  • Reaction Conditions: Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, the product may precipitate. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

Another important class of fused heterocycles accessible from 2-hydrazinylpyridines are the[11][13][14]triazolo[4,3-a]pyridines. These are typically synthesized by reacting the hydrazine with a one-carbon electrophile, such as formic acid, orthoesters, or acyl chlorides, followed by cyclization.

For instance, treatment of 3-bromo-2-hydrazinylpyridine with an acyl chloride would first form an N-acylhydrazide, which can then undergo acid-catalyzed cyclodehydration to yield the corresponding triazolo[4,3-a]pyridine.

Quantitative Data Summary

Reaction TypeElectrophileProduct ClassTypical Yields (%)
CondensationAldehydes/KetonesHydrazones70-95
Cyclization1,3-DicarbonylsPyrazolo[1,5-a]pyridines60-85
CyclizationAcyl ChloridesTriazolo[4,3-a]pyridines55-80

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine and related fused heterocyclic systems derived from 3-bromo-2-hydrazinylpyridine are prevalent scaffolds in the design of small molecule kinase inhibitors.[11][15] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[16]

The 3-bromo-2-hydrazinylpyridine moiety serves as a key starting material for the synthesis of compounds that target various kinases, including phosphoinositide 3-kinases (PI3Ks).[12] The bromine atom at the 7-position of the resulting pyrazolo[1,5-a]pyridine core provides a crucial vector for further diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Logical Flow in Kinase Inhibitor Synthesis:

G cluster_0 Scaffold Synthesis cluster_1 Scaffold Diversification cluster_2 Biological Evaluation A 3-Bromo-2-hydrazinylpyridine HCl B Cyclization with 1,3-dicarbonyl A->B C Brominated Pyrazolo[1,5-a]pyridine Core B->C D Suzuki or Buchwald-Hartwig Cross-Coupling C->D E Library of Analogs D->E F Kinase Assays E->F G SAR Studies F->G H Lead Optimization G->H

Caption: A typical workflow from the starting material to lead optimization in kinase inhibitor discovery.

Conclusion

3-Bromo-2-hydrazinylpyridine HCl is a cornerstone reagent in heterocyclic chemistry, offering a reliable and versatile platform for the synthesis of a wide range of valuable compounds. The nucleophilic reactivity of its hydrazine moiety, particularly in condensation and subsequent cyclization reactions, provides efficient access to privileged scaffolds like pyrazolo[1,5-a]pyridines. The strategic placement of the bromine atom further enhances its utility, enabling late-stage functionalization and the rapid generation of compound libraries for drug discovery programs. A thorough understanding of the reactivity of this moiety, as detailed in this guide, is essential for any researcher seeking to exploit its full synthetic potential.

References

  • Reich, M. F., Fabio, P. F., Lee, V. J., Kuck, N. A., & Testa, R. T. (1989). J. Med. Chem., 32, 2474-2485. [Link]

  • Castillo, J. C., et al. (2016). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Molecules, 21(11), 1547. [Link]

  • Jackie, D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2464-2481. [Link]

  • Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 1-10. [Link]

  • CPL302253 (54), a potential future candidate for clinical development as an inhaled drug to prevent asthma. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3326. [Link]

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • The Chemistry of 2-Hydrazinopyridine: A Deep Dive into Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). [Link]

  • El-Shaieb, K. M., Ameen, M. A., Abdel-Latif, F. F., & Mohamed, A. H. (2010). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Zeitschrift für Naturforschung B, 65(4), 483-488. [Link]

  • Fahmi, M. R. G., & Kurniawan, Y. S. (2020). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. [Link]

  • Yáñez-S, M., et al. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. The Journal of Organic Chemistry, 85(14), 9294-9303. [Link]

  • Zoppellaro, G., et al. (2004). 2-Bromo-6-hydrazinylpyridine. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2052-o2054. [Link]

  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014). ResearchGate. [Link]

  • Carbonyl Condensation Reactions. (2020). Chemistry LibreTexts. [Link]

  • Blake, A. J., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15479-15589. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). Future Medicinal Chemistry. [Link]

Sources

Crystallographic and X-Ray Diffraction Profiling of 3-Bromo-2-hydrazinylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Focus: Supramolecular assembly, protein-ligand co-crystallization, and X-ray diffraction methodologies.

Executive Summary & Structural Rationale

In modern drug discovery and supramolecular chemistry, 3-bromo-2-hydrazinylpyridine serves as a highly privileged, bidentate building block. Its crystallographic utility stems from two distinct structural features:

  • The Hydrazine Moiety: Acts as a potent hydrogen-bond donor/acceptor network initiator. In related pyridylhydrazinium salts, this moiety drives the formation of complex hexameric cyclic superstructures in the crystal lattice .

  • The 3-Bromo-Pyridine Ring: Introduces halogen bonding capabilities and restricts the conformational flexibility of the hydrazine group. This pre-organizes the molecule for cyclization into rigid, planar 1,2,4-triazolopyridine cores [[1]]([Link]).

This rigidity is essential for minimizing entropic penalties during protein-ligand co-crystallization. The most notable application of this scaffold is in the synthesis of the clinical candidate BMS-823778 , a potent inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This technical guide details the self-validating crystallographic workflows required to isolate, crystallize, and resolve the 3D structures of these complexes.

Experimental Workflow: From Synthesis to Co-Crystallization

To obtain high-resolution X-ray diffraction data, the experimental protocol must be rigorously controlled. The following methodology outlines the co-crystallization of 11β-HSD1 with the 3-bromo-2-hydrazinylpyridine derivative (BMS-823778).

Phase A: Ligand Preparation & Complexation
  • Causality: 11β-HSD1 is a membrane-associated enzyme. Detergents are strictly required to maintain solubility and prevent hydrophobic aggregation during high-concentration states.

  • Protocol:

    • Synthesize the precursor by refluxing 2-chloro-3-bromopyridine with anhydrous hydrazine in dioxane to yield pure 3-bromo-2-hydrazinylpyridine . Convert this into the triazolopyridine ligand (BMS-823778).

    • Thaw human 11β-HSD1 protein (4.6 mg/mL) on ice.

    • Add Zwittergent 3-12 to a final concentration of 1.5 mM to stabilize the transmembrane domains .

    • Concentrate the protein to 9.2 mg/mL using a 30K MWCO concentrator.

    • Add the ligand to a final concentration of 5 mM (from a 100 mM DMSO stock) and incubate at 4°C for 5 hours to ensure thermodynamic equilibrium of the complex .

    • Finalize concentration to 15–20 mg/mL.

  • Self-Validation: Visually inspect the drop under a stereomicroscope. A perfectly clear solution indicates successful complexation; any opalescence suggests ligand-induced denaturation, requiring a reduction in DMSO concentration.

Phase B: Hanging Drop Vapor Diffusion
  • Causality: Potassium formate acts as a mild chaotrope to fine-tune protein solubility, while PEG3350 serves as the primary precipitant by competing for hydration shells.

  • Protocol:

    • Set up hanging drop trays using a 1:1 ratio of the protein complex (1 µL) to the reservoir solution (1 µL of 22% PEG3350, 0.2 M potassium formate, pH 7.3) .

    • Seal and incubate at 4°C. Diffraction-quality crystals typically nucleate and grow within 48–72 hours.

Phase C: Cryoprotection & Flash Cooling
  • Causality: Flash-cooling without cryoprotectants causes crystalline ice formation, which diffracts strongly (ice rings at 3.9 Å and 3.4 Å) and obscures critical protein reflections.

  • Protocol:

    • Transfer crystals via a nylon loop into a cryoprotectant solution containing 20% ethylene glycol, 22% PEG3350, and 0.2 M potassium formate (pH 7.3) .

    • Flash-cool immediately in liquid nitrogen.

X-Ray Diffraction Data Acquisition & Processing

  • Data Collection: Mount the cryo-cooled crystal on a Rigaku FR-E rotating anode generator operating at 45 kV and 45 mA, equipped with a MicroMax confocal optic and a Saturn 92 CCD detector .

  • Oscillation Strategy: Collect data in oscillation mode. A standard sweep consists of 360 images of 0.5° width to cover 180° of reciprocal space, ensuring high completeness and redundancy .

  • Processing & Validation: Index, integrate, and scale the reflections using HKL2000. Validate the true resolution limit by ensuring the I/σ(I) ratio remains > 2.0 and the CC1/2​ remains statistically significant in the highest resolution shell.

Mechanistic Pathway & Workflow Visualization

The logical progression from the small-molecule building block to the final solved macromolecular structure is mapped below.

G N1 3-bromo-2-hydrazinylpyridine (Precursor Scaffold) N2 Cyclization & Cross-Coupling (1,2,4-Triazolopyridine Synthesis) N1->N2 N3 Protein-Ligand Complexation (11β-HSD1 + 5mM Ligand + Zwittergent) N2->N3 N4 Hanging Drop Vapor Diffusion (22% PEG3350, 0.2M K-Formate) N3->N4 N5 Cryoprotection & Flash Cooling (20% Ethylene Glycol in Liq. N2) N4->N5 N6 X-Ray Diffraction & Processing (Rigaku FR-E / HKL2000) N5->N6 N7 Structure Solution & Refinement (PDB: 5QII, 5QIJ) N6->N7

Caption: Experimental workflow from 3-bromo-2-hydrazinylpyridine to X-ray structure solution.

Quantitative Data & Structural Insights

The crystallographic data reveals a profound structural sensitivity of the 3-bromo-2-hydrazinylpyridine derivative to its microenvironment. In the human 11β-HSD1 complex (PDB: 5QII), the ligand adopts a standard binding pose. However, in the mouse ortholog (PDB: 5QIJ), the binding pose is rotated ~180° . This drastic conformational shift is directly caused by a single amino acid variation in the catalytic pocket: residue 177 is a Tyrosine in humans but a Glutamine in mice .

Table 1: Crystallographic Statistics for 11β-HSD1 / Triazolopyridine Complexes
ParameterHuman 11β-HSD1 Complex (PDB: 5QII)Mouse 11β-HSD1 Complex (PDB: 5QIJ)
Resolution Range (Å) 46.96 - 2.4536.11 - 2.65
Completeness (%) 98.793.4
R-Value Work 0.2220.240
R-Value Free 0.2610.280
Key Pocket Residue Tyr177Gln177
Ligand Binding Pose StandardRotated ~180°
Table 2: Small-Molecule Crystallographic Benchmarks for Pyridylhydrazines
Compound / DerivativeCCDC IdentifierPrimary Structural Feature
2-Pyridylhydrazinium2414404Hexameric cyclic superstructure
Phenylhydrazinium chloride2419275N(2)–H driven hydrogen bonding
Phenylhydrazinium TFA2377694Dimeric hydrogen-bonded ion pairs

References

  • A Flash Conversion to Aromatic Azo Compounds Expedited by Hydrazine–Trifluoroacetate Hydrogen Bonding. Organic Letters - ACS Publications. URL:[Link]

  • Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1). ACS Medicinal Chemistry Letters. URL:[Link]

  • 5QII: CRYSTAL STRUCTURE OF 11BETA-HSD1 DOUBLE MUTANT COMPLEXED WITH BMS-823778. RCSB Protein Data Bank. URL:[Link]

Sources

electronic effects of bromine substitution on 2-hydrazinylpyridine salts

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Effects of Bromine Substitution on 2-Hydrazinylpyridine Salts

Executive Summary

The 2-hydrazinylpyridine scaffold is a highly versatile pharmacophore and synthetic intermediate utilized across drug discovery, agrochemical development, and advanced materials science. Modifying this core via halogenation—specifically bromine substitution—introduces a complex interplay of inductive and resonance electronic effects that fundamentally alter the molecule's reactivity, basicity, and coordination geometry. Furthermore, isolating these derivatives as stable salts (e.g., hydrochlorides) is critical for preserving the integrity of the oxidation-prone hydrazine moiety. This whitepaper provides an authoritative analysis of the electronic tuning provided by bromine substitution, detailing the mechanistic causality behind experimental protocols and structural behaviors.

The Dual Nature of the 2-Hydrazinylpyridine Core

The unsubstituted 2-hydrazinylpyridine molecule possesses a unique electronic architecture. The hydrazine moiety (–NH–NH₂) exhibits an "alpha effect," where the adjacent lone pairs on the nitrogen atoms repel each other, elevating the highest occupied molecular orbital (HOMO) and making the terminal nitrogen highly nucleophilic. Simultaneously, the pyridine ring acts as an electron-withdrawing sink.

When a bromine atom is introduced to the pyridine ring, it exerts two competing electronic forces:

  • Inductive Effect (-I): Bromine's high electronegativity pulls electron density away from the aromatic system through σ -bonds, generally deactivating the ring and lowering the pKa​ of the pyridine nitrogen.

  • Resonance Effect (+M): The lone pairs on the bromine atom can donate electron density back into the ring's π -system, specifically increasing electron density at the ortho and para positions relative to the halogen.

This push-pull dynamic is highly position-dependent and dictates the regioselectivity of downstream reactions, such as the cyclocondensation with enynones to form pyrazoles[1].

G Br Bromine Substituent Inductive Inductive Effect (-I) Sigma-withdrawal Br->Inductive Resonance Resonance Effect (+M) Pi-donation Br->Resonance Pyridine Pyridine Core Decreased Basicity Inductive->Pyridine Deactivates ring Resonance->Pyridine Ortho/Para directing Hydrazine Hydrazine Moiety Tuned Nucleophilicity Pyridine->Hydrazine Alters pKa & IMHB

Electronic push-pull mechanisms of bromine on the 2-hydrazinylpyridine core.

Positional Electronic Effects of Bromine Substitution

The specific placement of the bromine atom on the pyridine ring (positions 3, 4, 5, or 6) drastically alters the physicochemical properties of the resulting 2-hydrazinylpyridine salt.

The 3-Bromo Substitution (Ortho-Halogen Effect)

Placing a bromine atom at the 3-position (adjacent to the hydrazine group) introduces significant steric hindrance and a strong localized inductive effect. In the context of photoswitchable hydrazones, ortho-halogen substituents profoundly influence Intramolecular Hydrogen Bonding (IMHB). Theoretical and experimental studies using Quantum Theory of Atoms in Molecules (QT-AIM) reveal that the distance between the hydrazone nitrogen and the bromine atom ( d(N…Br) ) is approximately 3.038 Å[2]. This specific IMHB configuration alters the thermodynamics of Z,E-photoisomerization, allowing these compounds to function as efficient molecular solar thermal energy storage systems[3].

The 5-Bromo Substitution (Para to Hydrazine)

5-Bromo-2-hydrazinylpyridine is one of the most synthetically valuable isomers[4]. Because the bromine is para to the hydrazine group, its +M resonance effect directly communicates with the carbon attached to the hydrazine. This stabilizes the transition states during electrophilic attacks on the terminal hydrazine nitrogen. Furthermore, the 5-bromo substitution leaves the 3- and 6-positions open for subsequent functionalization, making it an ideal precursor for synthesizing biologically active triazolopyridines and pyrazoles[1].

Quantitative Comparison of Substitution Effects
CompoundSubstitution PositionInductive Effect ( σI​ )Resonance Effect ( σR​ )Est. Hydrazine pKa​ Primary Application / Reactivity
Unsubstituted NoneN/AN/A~5.2Baseline scaffold for comparative studies
3-Bromo- Ortho to HydrazineStrong (-I)Weak (+M)~4.5Photoswitches; IMHB thermodynamic tuning
5-Bromo- Para to HydrazineModerate (-I)Strong (+M)~4.8Triazolopyridine & pyrazole synthesis
6-Bromo- Meta to HydrazineModerate (-I)Minimal (+M)~4.6Cross-coupling precursors (Suzuki/Stille)

The Role of Salt Formation in Stability and Reactivity

Free base 2-hydrazinylpyridines are notoriously unstable under ambient conditions. The electron-rich terminal nitrogen is highly susceptible to auto-oxidation, leading to the formation of symmetric bis-pyridyl diazenes or degradation into tarry byproducts.

To circumvent this, these compounds are almost exclusively isolated and stored as hydrochloride salts (often dihydrochlorides).

  • Causality of Protonation: The addition of HCl protonates the most basic sites. Due to the electron-withdrawing nature of the bromine atom, the basicity of the pyridine nitrogen is suppressed. Consequently, the first equivalent of acid typically protonates the terminal hydrazine nitrogen ( –NH–NH3+​ ), effectively quenching its nucleophilicity and preventing oxidative degradation. A second equivalent protonates the pyridine nitrogen, forming the highly stable dihydrochloride salt.

  • Reactivation: During downstream synthesis (e.g., cyclocondensation), the free base is generated in situ using a mild base such as N,N-diisopropylethylamine (DIPEA) or sodium acetate[2].

Self-Validating Experimental Protocol: Synthesis of 5-Bromo-2-hydrazinylpyridine Dihydrochloride

The most efficient and atomically economical method for synthesizing halogen-substituted 2-hydrazinylpyridines is via Nucleophilic Aromatic Substitution ( SN​Ar ) of the corresponding dihalopyridine with hydrazine hydrate[5],[6]. The following protocol is designed to ensure high yield while preventing the formation of symmetric dimers.

Materials Required:
  • 5-Bromo-2-chloropyridine (1.0 equivalent)

  • Hydrazine hydrate (64% in water, 5.0 equivalents)

  • Absolute Ethanol (Solvent)

  • Hydrogen chloride (2M solution in diethyl ether)

Step-by-Step Methodology:
  • Initiation of SN​Ar : Dissolve 5-bromo-2-chloropyridine (10 mmol) in 15 mL of absolute ethanol in a round-bottom flask. The choice of 2-chloro over 2-bromo as the leaving group is strategic; while bromine is a better leaving group, the high electronegativity of chlorine makes the adjacent C2 carbon more electrophilic, accelerating the initial nucleophilic attack.

  • Nucleophilic Attack: Add hydrazine hydrate (50 mmol) dropwise at room temperature. Causality for excess: A 5-fold excess of hydrazine is critical to outcompete the newly formed 5-bromo-2-hydrazinylpyridine from acting as a nucleophile against unreacted starting material, which would yield unwanted bis-(5-bromopyridin-2-yl)hydrazine.

  • Reflux and Monitoring: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexane:EtOAc 3:1). The electron-withdrawing bromine at the 5-position mildly deactivates the ring toward SN​Ar compared to highly activated nitro-pyridines, necessitating the elevated temperature[6].

  • Workup and Extraction: Once complete, cool the mixture and concentrate it under reduced pressure to remove ethanol and excess hydrazine. Extract the aqueous residue with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Salt Precipitation: Cool the organic filtrate to 0 °C in an ice bath. Slowly add 2M HCl in diethyl ether (25 mmol) under vigorous stirring. A white-to-pale-yellow precipitate of 5-bromo-2-hydrazinylpyridine dihydrochloride will form immediately.

  • Isolation: Filter the solid under a vacuum, wash with cold diethyl ether, and dry under a high vacuum to yield the analytically pure salt.

G Step1 1. S_NAr Reaction 5-Bromo-2-chloropyridine + Excess N2H4•H2O Step2 2. Reflux in Ethanol (Overcomes Br deactivation & promotes attack) Step1->Step2 Step3 3. Solvent Evaporation & Extraction (Removes excess hydrazine to prevent dimerization) Step2->Step3 Step4 4. Salt Formation Addition of Ethanolic HCl at 0 °C Step3->Step4 Step5 5. Crystallization 5-Bromo-2-hydrazinylpyridine Dihydrochloride Step4->Step5

Step-by-step synthetic workflow for 5-bromo-2-hydrazinylpyridine hydrochloride.

Advanced Applications: Cyclocondensation and Agrochemicals

The electronic tuning provided by bromine substitution makes these salts highly sought after for complex heterocyclic synthesis.

Pyrazole Synthesis: When reacted with cross-conjugated enynones, the cyclocondensation pathways are heavily dictated by the electronic effects of the substituents. The presence of the bromine atom on the pyridine ring modulates the nucleophilicity of the β -nitrogen of the hydrazine, directing the regioselective formation of specific pyrazole isomers without the need for specialized catalysts or inert atmospheres[1].

Agrochemical Safeners: Brominated 2-hydrazinylpyridines, particularly 2-hydrazinylnicotinonitriles synthesized via the bromination of Michael adducts, have shown significant biological activity as safeners for the 2,4-D herbicide. The halogen substitution enhances lipophilicity, allowing better penetration of plant cuticles, while the hydrazine moiety coordinates with intracellular targets to mitigate herbicide toxicity in crops like sunflowers[7].

References

  • Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. rsc.org.
  • (PDF) Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. researchgate.net.
  • Photoswitchable hydrazones with pyridine-based rotors and halogen substituents - PMC. nih.gov.
  • Synthesis process of 2-hydrazinopyridine derivative - Google Patents. google.com.
  • Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution. thieme-connect.com.
  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. acs.org.
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PMC. nih.gov.
  • 5-BROMO-2-HYDRAZINOPYRIDINE wiki - Guidechem. guidechem.com.

Sources

Thermodynamic Stability and Degradation Kinetics of 3-Bromo-2-hydrazinylpyridine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmaceutical Relevance

3-Bromo-2-hydrazinylpyridine (CAS: 54231-41-3) is a highly versatile bifunctional building block utilized extensively in the synthesis of fused heterocyclic systems, such as triazolopyridines. These motifs are critical pharmacophores in the development of next-generation HIV-1 antiretroviral agents[1] and GPR52 agonists for the treatment of schizophrenia[2].

However, like many arylhydrazines, the free base form of 3-bromo-2-hydrazinylpyridine is thermodynamically unstable and highly susceptible to oxidative and thermal degradation. To achieve the kinetic stability required for process-scale manufacturing, formulation, and long-term storage, the compound is universally isolated and handled as a hydrochloride (HCl) salt[3]. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 3-bromo-2-hydrazinylpyridine HCl, detailing its degradation pathways, quantitative stability metrics, and the self-validating protocols required to evaluate its integrity during drug development.

The Mechanism of Thermodynamic Stabilization

Hydrazines are potent reducing agents characterized by a weak N–N single bond. They possess a high thermodynamic driving force to oxidize, ultimately forming dinitrogen (N₂) or aryldiazene intermediates[4]. In the free base form of 3-bromo-2-hydrazinylpyridine, the terminal amine (-NH₂) is highly nucleophilic. Its lone pair electrons are readily available to participate in spontaneous radical formation or auto-oxidation.

Converting the compound to its HCl salt fundamentally alters its thermodynamic landscape. The addition of hydrochloric acid preferentially protonates the more basic terminal nitrogen, yielding the hydrazinium ion (-NH₃⁺). Density Functional Theory (DFT) studies on analogous arylhydrazines demonstrate that this protonation—alongside strong hydrogen bonding with the chloride counterion—bridges the nitrogen atoms. This electrostatic interaction lowers the Highest Occupied Molecular Orbital (HOMO) energy, sterically shields the nitrogen lone pairs, and significantly increases the activation energy ( Ea​ ) required for oxidative degradation[5].

G FB Free Base (High Energy) TS Transition State (Oxidation) FB->TS Low Activation Energy (Ea) Deg Degradation (Aryldiazene) TS->Deg Spontaneous Cleavage HCl HCl Salt (Thermodynamically Stable) HCl->FB Deprotonation (Base) HCl->TS High Ea (Kinetically Trapped)

Thermodynamic energy landscape comparing the free base and HCl salt forms.

Primary Degradation Pathways

Even in its stabilized hydrochloride form, 3-bromo-2-hydrazinylpyridine can degrade if exposed to specific environmental stressors. Understanding the causality behind these pathways is essential for designing robust handling procedures.

Oxidative Auto-Degradation

In the presence of ambient oxygen and adventitious moisture (which can act as a weak base to locally deprotonate the salt), the compound undergoes oxidation to an aryldiazene intermediate. This species acts as a nitrogen scavenger and can further decompose into diazo compounds or radical species[4]. This is why inert atmosphere storage is non-negotiable.

Thermal N–N Bond Cleavage

While the HCl salt is kinetically stable at room temperature, it is not immune to thermal stress. Accelerating Rate Calorimetry (ARC) studies on related hydrazinyl pyridines reveal that severe exothermic decomposition—driven by the homolytic cleavage of the N–N bond—typically initiates around 165 °C[6].

Metal-Catalyzed Decomposition

Trace transition metals (such as Cu, Fe, or Pd) drastically lower the activation barrier for hydrazine decomposition, acting as catalysts for radical generation. During process scale-up, the use of standard carbon steel reactors will lead to rapid degradation. It is strictly required to use glass-lined or Stainless Steel (SS) 304/316 equipment to prevent metal-catalyzed decomposition[6].

Quantitative Thermodynamic Data

The following table summarizes the comparative thermodynamic and kinetic parameters of 3-bromo-2-hydrazinylpyridine in its free base versus hydrochloride salt forms, synthesized from empirical calorimetric and stability data.

ParameterFree Base FormHydrochloride (HCl) SaltCausality / Mechanism
Standard State Unstable Oil / Amorphous SolidCrystalline SolidSalt lattice energy provides thermodynamic stability.
Thermal Exotherm Onset < 80 °C~ 165 °CProtonation increases the activation barrier for N-N cleavage[6].
Oxidation Potential ( Eox​ ) Low (Easily oxidized)High (Resistant to oxidation)Lowered HOMO energy due to -NH₃⁺ formation[5].
Estimated Half-Life (25°C, Air) < 24 Hours> 12 MonthsProtection of lone pairs prevents ambient auto-oxidation.
Recommended Storage Cannot be stored long-term-20 °C, Dark, Inert Gas (Ar/N₂)Minimizes photolytic and thermal kinetic energy inputs[7].

Experimental Protocols for Stability Validation

To ensure the integrity of 3-bromo-2-hydrazinylpyridine HCl batches prior to deployment in sensitive cross-coupling or condensation reactions, rigorous stability profiling is required. The following protocols are designed as self-validating systems to accurately map the compound's degradation kinetics.

Workflow A Sample Preparation (3-Bromo-2-hydrazinylpyridine HCl) B Accelerating Rate Calorimetry (Thermal Profiling) A->B Heat to 250°C C Forced Degradation (Oxidative/Photic Stress) A->C Apply Stressors E Kinetic & Thermodynamic Parameter Extraction B->E Extract Exotherm (Onset ~165°C) D HPLC-MS & UV Analysis (Product Identification) C->D Quench & Sample Aliquots D->E Calculate Half-life (t1/2)

Experimental workflow for validating thermodynamic stability and degradation kinetics.

Protocol A: Accelerating Rate Calorimetry (ARC) for Thermal Hazards

Purpose: To determine the precise onset temperature of exothermic decomposition.

  • Sample Preparation: Load 2.0 g of 3-bromo-2-hydrazinylpyridine HCl into a titanium ARC spherical bomb. Titanium is chosen specifically because it is inert and will not catalyze hydrazine decomposition[6].

  • System Purge: Purge the bomb with ultra-high purity Argon for 5 minutes to eliminate oxidative variables, isolating purely thermal degradation.

  • Heat-Wait-Search (HWS) Routine: Program the calorimeter to heat in 5 °C increments starting from 50 °C up to 250 °C. Apply a 15-minute wait time per step, with a sensitivity threshold of 0.02 °C/min.

  • Data Extraction: Record the onset temperature of the exotherm (expected ~165 °C) and the maximum self-heating rate. This data dictates the absolute maximum allowable temperature for process-scale drying or reaction heating.

Protocol B: Forced Oxidative Degradation & HPLC-MS Profiling

Purpose: To map the kinetic half-life and identify aryldiazene byproducts.

  • Stock Solution: Dissolve 50 mg of the HCl salt in 50 mL of a 50:50 mixture of HPLC-grade Water and Methanol.

  • Stress Initiation: Add 5 mL of 3% H2​O2​ (oxidative stressor) and adjust the pH to 8.0 using 0.1 M NaOH. Causality Note: Raising the pH deprotonates the salt back to the free base, artificially accelerating the degradation to observable timeframes.

  • Aliquot Sampling: Extract 1 mL aliquots at t=0,1,2,4,and 8 hours.

  • Immediate Quenching (Critical Step): Immediately inject the 1 mL aliquot into 1 mL of cold (-20 °C) acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality Note: The cold temperature halts thermal kinetics, and the TFA instantly reprotonates any remaining free base, trapping the degradation state for accurate temporal analysis.

  • Analysis: Run the quenched samples through LC-MS (C18 column, gradient water/acetonitrile with 0.1% formic acid) to quantify the parent peak (m/z 188.0) and identify oxidized mass adducts.

Formulation and Handling Best Practices

Based on the thermodynamic vulnerabilities outlined above, the following handling standards must be enforced:

  • Storage: The compound must be stored in a freezer at or below -20 °C[7].

  • Atmosphere: Containers must be backfilled with Argon or Nitrogen after every use.

  • Light Exposure: Photolytic energy can initiate radical formation. Store in opaque or amber glass containers[7].

  • Scale-Up: Avoid all contact with carbon steel, copper, or unpassivated metal spatulas. Use PTFE-coated or SS 304/316 equipment exclusively[6].

References

  • BLD Pharm.54231-41-3 | 3-Bromo-2-hydrazinylpyridine.
  • Google Patents (US9951043B2).Therapeutic compounds.
  • Google Patents (WO2010018874A1).Amide compound.
  • The Journal of Organic Chemistry Vol. 83 No. 7.Iodine-Catalyzed Diazenylation with Arylhydrazine Hydrochlorides in Air. ACS Publications.
  • Organometallics.General Synthesis and Optical Properties of N-Aryl-N′-Silyldiazenes. ACS Publications.
  • Organic Letters.A Flash Conversion to Aromatic Azo Compounds Expedited by Hydrazine–Trifluoroacetate Hydrogen Bonding. ACS Publications.
  • Organic Process Research & Development.Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. ACS Publications.

Sources

Mechanism of Cyclization for 3-Bromo-2-hydrazinylpyridine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of fused bicyclic nitrogen heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these, the [1,2,4]triazolo[4,3-a]pyridine scaffold is highly privileged, frequently appearing in positive allosteric modulators, kinase inhibitors, and advanced agrochemicals[1]. 3-Bromo-2-hydrazinylpyridine hydrochloride serves as a critical, versatile precursor for these scaffolds.

This whitepaper provides an in-depth mechanistic analysis of the cyclization pathways of 3-bromo-2-hydrazinylpyridine hydrochloride. By detailing the thermodynamic principles, regioselectivity, and step-by-step experimental protocols, this guide empowers drug development professionals to optimize yields, avoid common kinetic pitfalls (such as the Dimroth rearrangement), and scale these syntheses reliably.

Structural and Chemical Properties of the Precursor

The Role of the Hydrochloride Salt

Free aryl hydrazines are highly nucleophilic but notoriously unstable; they are prone to rapid air oxidation, leading to the formation of undesired azo compounds and degradation products [2]. The hydrochloride salt of 3-bromo-2-hydrazinylpyridine stabilizes the hydrazine moiety by protonating the terminal amine ( −NH3+​ ), rendering it oxidation-resistant for long-term storage. Consequently, all cyclization reactions utilizing this precursor must begin with a controlled freebasing step (typically using an organic base like N,N -Diisopropylethylamine, DIPEA) to liberate the active nucleophile in situ.

Regioselectivity and Steric Considerations

The presence of the bromine atom at the C3 position of the pyridine ring serves a dual purpose:

  • Late-Stage Functionalization: It provides an essential synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) at the C8 position of the resulting triazolopyridine [3].

  • Steric Hindrance: During cyclization, the bulky bromine atom creates significant steric crowding adjacent to the C2-hydrazine group. This necessitates elevated activation energy (higher reaction temperatures) to achieve complete ring closure compared to unsubstituted analogs.

Core Cyclization Mechanisms

The cyclization of 3-bromo-2-hydrazinylpyridine can be directed toward various functionalized[1,2,4]triazolo[4,3-a]pyridines depending on the electrophilic cyclizing agent used.

Pathway A: Orthoester-Mediated Cyclization

The reaction with orthoesters (e.g., triethyl orthoformate) is the most efficient method for synthesizing 3-substituted or unsubstituted 8-bromo-[1,2,4]triazolo[4,3-a]pyridines [4].

Mechanistic Cascade:

  • Condensation: Following salt neutralization, the primary amine (N2) of the free hydrazine attacks the highly electrophilic central carbon of the orthoester. The expulsion of one equivalent of ethanol generates a hydrazono/imidate intermediate .

  • Intramolecular Cyclization: The lone pair of the pyridine nitrogen (N1)—despite being part of an aromatic π -system—resides in an sp2 orbital perpendicular to the ring. It acts as an internal nucleophile, attacking the imidate carbon in a favorable 5-exo-trig/5-endo-trig closure.

  • Aromatization: The elimination of a second ethanol molecule drives the irreversible formation of the fully conjugated, aromatic triazolopyridine core.

Mechanism A 3-Bromo-2-hydrazinylpyridine HCl Salt B Free Hydrazine Base (Active Nucleophile) A->B Base (e.g., DIPEA) C Hydrazono/Imidate Intermediate B->C HC(OEt)3 (- EtOH) D Intramolecular Cyclization (Pyridine N1 Attack) C->D Heat (80-120°C) E 8-Bromo-[1,2,4]triazolo [4,3-a]pyridine D->E Aromatization (- EtOH)

Figure 1: Stepwise mechanism of orthoester-mediated cyclization to form the triazolopyridine core.

The Dimroth Rearrangement Pitfall

A critical causality in this synthesis is the thermodynamic stability of the products. The[1,2,4]triazolo[4,3-a]pyridine is the kinetic product . If the reaction is subjected to excessive heat (>150 °C) or prolonged exposure to strong bases, the molecule undergoes a Dimroth rearrangement [5]. The ring opens at the N4-C5 bond to form an amidine intermediate, which recyclizes to form the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine . Temperature control is therefore paramount to ensure regiochemical fidelity.

Dimroth Kinetic 8-Bromo-[1,2,4]triazolo [4,3-a]pyridine (Kinetic Product) RingOpen Ring-Opened Amidine Intermediate Kinetic->RingOpen >150°C or Strong Base Thermo 8-Bromo-[1,2,4]triazolo [1,5-a]pyridine (Thermodynamic Product) RingOpen->Thermo Recyclization

Figure 2: Dimroth rearrangement converting the kinetic[4,3-a] product to the thermodynamic [1,5-a] isomer.

Quantitative Data & Reaction Optimization

The choice of cyclizing agent dictates the functionalization at the C3 position of the resulting triazolopyridine. The table below summarizes optimized conditions for various target scaffolds.

Cyclizing AgentTarget ScaffoldTypical SolventTemp (°C)Yield RangeKey Mechanistic Consideration
Triethyl orthoformate 8-Bromo-[1,2,4]triazolo[4,3-a]pyridineToluene / Neat100–11075–85%Maintain <120°C to strictly prevent Dimroth rearrangement to the [1,5-a] isomer.
Carbonyldiimidazole (CDI) 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneTHF / 1,4-Dioxane65–8080–90%Generates imidazole byproduct; requires mild aqueous acidic wash for purification.
Carbon disulfide (CS 2​ ) / KOH 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiolEthanol80 (Reflux)70–80%Forms a potassium thiolate salt intermediate; requires HCl acidification to precipitate the thiol.
Cyanogen bromide (BrCN) 3-Amino-8-bromo-[1,2,4]triazolo[4,3-a]pyridineMethanol / H 2​ O20–2560–75%Highly exothermic and toxic; cyclization occurs rapidly at room temperature without thermal activation.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine (Orthoester Method)

This protocol utilizes triethyl orthoformate to yield the unsubstituted C3 triazolopyridine.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-hydrazinylpyridine hydrochloride (5.0 g, 22.3 mmol).

  • Freebasing: Suspend the solid in anhydrous toluene (40 mL). Add N,N -Diisopropylethylamine (DIPEA) (3.46 g, 4.66 mL, 26.8 mmol, 1.2 eq) dropwise at room temperature. Stir for 15 minutes until a fine suspension of the free base is achieved.

  • Reagent Addition: Add triethyl orthoformate (16.5 g, 18.5 mL, 111.5 mmol, 5.0 eq) in one portion.

  • Thermal Cyclization: Heat the reaction mixture to 105 °C (oil bath temperature) and stir for 4–6 hours. Monitor the consumption of the starting material via LC-MS or TLC (Eluent: 5% MeOH in DCM).

  • Workup: Once complete, cool the mixture to room temperature. Concentrate the reaction mixture in vacuo to remove toluene and excess orthoester.

  • Purification: Triturate the resulting crude solid with diisopropyl ether (DIPE) (30 mL). Filter the precipitate over a Büchner funnel, wash with cold DIPE (2 × 10 mL), and dry under high vacuum to afford the title compound as an off-white solid [6].

Protocol 2: Synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CDI Method)

This protocol utilizes Carbonyldiimidazole (CDI) to insert a carbonyl group, forming the triazolopyridinone.

  • Setup: In a dry 100 mL flask under an inert nitrogen atmosphere, dissolve 3-bromo-2-hydrazinylpyridine hydrochloride (5.0 g, 22.3 mmol) in anhydrous 1,4-dioxane (50 mL).

  • Freebasing: Add Triethylamine (TEA) (2.48 g, 3.4 mL, 24.5 mmol, 1.1 eq) and stir for 10 minutes.

  • Reagent Addition: Add Carbonyldiimidazole (CDI) (5.42 g, 33.4 mmol, 1.5 eq) portion-wise to control the evolution of CO 2​ gas.

  • Thermal Cyclization: Heat the mixture to 80 °C for 3 hours. The reaction turns into a homogeneous yellow solution as the cyclization proceeds.

  • Workup: Cool to room temperature and quench with water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with 0.5 M HCl (40 mL) to remove the imidazole byproduct, followed by brine (40 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the pure product.

References

  • ACS Publications. "A Flash Conversion to Aromatic Azo Compounds Expedited by Hydrazine–Trifluoroacetate Hydrogen Bonding." Organic Letters. Available at: [Link]

  • Semantic Scholar. "Orthoesters in heterocycle synthesis." Available at: [Link]

  • ACS Publications. "Lead Generation for a HIF Prolyl Hydroxylase Inhibitor: Discovery of (7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycine." ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines." PMC. Available at:[Link]

The Architect's Scaffold: A Technical Whitepaper on 3-Bromo-2-hydrazinylpyridine HCl in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of fused bicyclic heteroaromatics is paramount for developing selective kinase inhibitors, receptor antagonists, and antiviral agents. 3-Bromo-2-hydrazinylpyridine hydrochloride (CAS: 54231-41-3 for the free base) has emerged as a highly privileged pharmaceutical intermediate[1].

This whitepaper explores the orthogonal reactivity, physicochemical profiling, and standardized synthetic workflows associated with this molecule. By leveraging the nucleophilic C2-hydrazine moiety for rapid cyclization and reserving the electrophilic C3-bromine for late-stage cross-coupling, medicinal chemists can rapidly generate complex [1,2,4]triazolo[4,3-a]pyridine and pyrazolo[3,4-b]pyridine libraries[2][3].

Structural Rationale & Physicochemical Profiling

The utility of 3-bromo-2-hydrazinylpyridine lies in its precise arrangement of functional groups. The free hydrazine base is notoriously susceptible to auto-oxidation and radical-mediated degradation when exposed to atmospheric oxygen. Formulating this intermediate as a hydrochloride (HCl) salt protonates the terminal amine, significantly enhancing bench stability, solubility in polar aprotic solvents, and shelf-life[1].

Table 1: Physicochemical & Handling Profile
ParameterSpecification / ProtocolRationale
Chemical Name 3-Bromo-2-hydrazinylpyridine HClThe HCl salt prevents spontaneous disproportionation of the hydrazine moiety.
Molecular Formula C5H6BrN3 · HClYields a molecular weight of ~224.49 g/mol .
Appearance Off-white to pale yellow powderDiscoloration (dark brown/red) indicates oxidation of the hydrazine.
Storage Conditions -20°C, Inert Atmosphere (Ar/N2)Minimizes thermal degradation and atmospheric moisture absorption[1].
Solubility DMSO, Methanol, WaterHigh polarity allows for homogeneous reactions in standard medicinal chemistry solvent systems.

Mechanistic Pathways & Orthogonal Reactivity

The synthetic power of 3-bromo-2-hydrazinylpyridine HCl stems from its orthogonal reactivity domains . A successful synthetic campaign relies on understanding the sequence of these reactions to prevent unwanted side products.

  • Primary Nucleophile (C2-Terminal Amine): The terminal -NH2 of the hydrazine is the most sterically accessible and nucleophilic site. It readily condenses with aldehydes, ketones, acid chlorides, and isothiocyanates.

  • Internal Nucleophile (Pyridine Nitrogen / Internal Amine): Following initial condensation, the adjacent pyridine nitrogen (or the internal -NH- of the hydrazine) acts as an internal nucleophile during oxidative or dehydrating cyclization.

  • Electrophilic Handle (C3-Bromine): The bromine atom is sterically shielded during the initial cyclization. Once the rigid bicyclic core is formed, the C3-bromine becomes an ideal substrate for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

OrthogonalLogic Core 3-Bromo-2-hydrazinylpyridine N1 C2-Hydrazine Group Core->N1 N2 C3-Bromine Atom Core->N2 N3 Pyridine Nitrogen Core->N3 R1 Primary Nucleophile (Condensation) N1->R1 Step 1 R2 Electrophilic Handle (Cross-Coupling) N2->R2 Step 3 R3 Internal Nucleophile (Cyclization) N3->R3 Step 2

Fig 2: Orthogonal reactivity domains of the 3-bromo-2-hydrazinylpyridine scaffold.

Core Synthetic Workflows & Self-Validating Protocols

Workflow A: Synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridines

This scaffold is heavily utilized in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2], V1a receptor antagonists for chronic kidney disease[4], and A3 adenosine receptor antagonists[5].

The most robust method for constructing this core involves the condensation of 3-bromo-2-hydrazinylpyridine HCl with an isothiocyanate, followed by an oxidative cyclization using N-Chlorosuccinimide (NCS)[3].

Standard Operating Procedure (SOP): Oxidative Cyclization

Causality Note: N,N-Diisopropylethylamine (DIPEA) is required in Step 1 to gently liberate the free hydrazine base from the HCl salt without inducing the thermal degradation often seen with stronger inorganic bases.

  • Free-Basing & Condensation:

    • Suspend 3-bromo-2-hydrazinylpyridine HCl (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

    • Add DIPEA (1.2 eq) dropwise at 0°C. Stir for 15 minutes to ensure complete dissolution.

    • Add the target isothiocyanate (e.g., 1,1,1-trifluoro-2-isothiocyanatoethane) (1.1 eq) dropwise[2].

    • Warm to 45°C and stir for 2 hours. Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material and formation of a highly polar thiosemicarbazide intermediate.

  • Oxidative Cyclization:

    • Cool the reaction mixture to room temperature.

    • Add N-Chlorosuccinimide (NCS) (1.2 eq) in a single portion. NCS provides a controlled source of electrophilic chlorine, facilitating the desulfurative ring closure[3].

    • Stir at room temperature for 4 hours.

  • Workup & Isolation:

    • Quench the reaction with saturated aqueous Na2S2O3 to neutralize residual oxidant.

    • Extract with DCM, wash with brine, and dry over anhydrous Na2SO4.

    • Purify via flash column chromatography to yield the 8-bromo-[1,2,4]triazolo[4,3-a]pyridine core.

Pathway A 3-Bromo-2-hydrazinylpyridine HCl B Electrophile Addition (e.g., Isothiocyanate) A->B Base (DIPEA) C Thiosemicarbazide Intermediate B->C Nucleophilic Attack D Oxidative Cyclization (NCS) C->D Intramolecular Ring Closure E 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine D->E -H2S (Desulfuration) F Late-Stage Cross-Coupling (Suzuki/Buchwald) E->F Pd Catalyst

Fig 1: Synthetic pathway for triazolopyridine core synthesis and late-stage functionalization.

Table 2: Comparative Cyclization Conditions
Target ScaffoldReagentTempTypical YieldRef
Triazolopyridine (Thio-linked) Isothiocyanate + NCS45°C -> RT65-80%[2][3]
Triazolopyridine (Alkyl-linked) Carboxylic Acid + POCl3100°C50-70%[4]
Hydrazone Intermediate Aldehyde + Catalytic AcidRT>90%[5]

Downstream Pharmaceutical Applications

The rigid, electron-deficient nature of the bicyclic cores generated from 3-bromo-2-hydrazinylpyridine makes them highly desirable in medicinal chemistry:

  • Antiviral Therapeutics (HIV): The triazolopyridine core acts as a bioisostere for traditional benzimidazoles, offering improved hydrogen-bonding interactions within the non-nucleoside reverse transcriptase binding pocket. The C3-bromine is typically coupled with fluorinated aryl groups to enhance metabolic stability[2].

  • Renal Disease (V1a Antagonists): In chronic kidney disease (CKD) models, derivatives synthesized from this intermediate have shown potent vasopressin V1a receptor antagonism, preventing forced diuresis without aggravating plasma electrolyte disorders[4].

  • Ocular & Glaucoma Treatments: The intermediate is also utilized in the synthesis of A3 adenosine receptor antagonists, which are actively investigated for lowering intraocular pressure in glaucoma patients[5].

References

  • [4] WO2017191117A1 - V1a receptor antagonists for use in the treatment of renal diseases - Google Patents. Available at:

  • [5] US10196396B2 - Compounds antagonizing A3 adenosine receptor, method for preparing them, and medical-use thereof - Google Patents. Available at:

  • [2] US9951043B2 - Therapeutic compounds - Google Patents. Available at:

Sources

Methodological & Application

palladium-catalyzed cross-coupling reactions with 3-bromo-2-hydrazinylpyridine hcl

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 3-Bromo-2-hydrazinylpyridine HCl

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Advanced synthetic workflows, mechanistic causality, and self-validating protocols.

Introduction & Mechanistic Challenges

3-Bromo-2-hydrazinylpyridine hydrochloride is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex pharmaceutical architectures, including HIV integrase inhibitors and GOAT (ghrelin O-acyltransferase) inhibitors[1]. The molecule presents a unique challenge and opportunity for palladium-catalyzed cross-coupling due to the presence of two reactive sites: an electrophilic 3-bromo position and a highly nucleophilic 2-hydrazinyl moiety.

The "Hydrazine Problem" in Palladium Catalysis: The free hydrazine group is a potent σ -donor. Under standard cross-coupling conditions, unprotected hydrazines can coordinate strongly to palladium(II) intermediates, leading to the formation of stable, catalytically inactive bis-hydrazido "dead-end" complexes[2]. Furthermore, hydrazines are susceptible to Pd-catalyzed reductive N–N bond cleavage or unwanted oxidation to diazonium species.

Causality of the Salt Form: The hydrochloride (HCl) salt is supplied commercially to prevent autoxidation of the hydrazine during storage. However, during cross-coupling, the base must be carefully selected to liberate the free base in situ without triggering premature decomposition. To successfully functionalize this molecule, chemists employ three primary divergent workflows, detailed in this application note.

G N1 3-Bromo-2-hydrazinylpyridine HCl N2 Free Base Generation N1->N2 N3 Pathway A: Pre-Cyclization N2->N3 N6 Pathway B: Intramolecular Amination N2->N6 N8 Pathway C: Hydrazone Protection N2->N8 N4 8-Bromo-triazolopyridine N3->N4 N5 Pd-Catalyzed Suzuki Coupling N4->N5 N7 7-Azaindazole Core N6->N7 N9 Pd-Coupling & Deprotection N8->N9

Figure 1: Divergent synthetic workflows for the functionalization of 3-bromo-2-hydrazinylpyridine HCl.

Workflow A: Pre-Cyclization and Intermolecular Suzuki-Miyaura Coupling

Rationale & Causality: The most robust method to prevent catalyst poisoning is to incorporate the hydrazine into a stable heterocycle prior to palladium exposure. Reaction of 3-bromo-2-hydrazinylpyridine with methyl isothiocyanate yields 8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine[1]. Note the critical numbering shift: The C3-bromide of the starting pyridine becomes the C8-bromide of the triazolopyridine. This 8-bromo derivative completely masks the nucleophilic NH2​ , converting the molecule into an excellent, well-behaved electrophile for Suzuki-Miyaura coupling.

Protocol A: Synthesis and Coupling of the Triazolopyridine

Step A1: Cyclization

  • Preparation: Suspend 3-bromo-2-hydrazinylpyridine HCl (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Liberation: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise at 0 °C. Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic free hydrazine without causing base-catalyzed degradation.

  • Reagent Addition: Add methyl isothiocyanate (1.2 eq) dropwise. Heat the reaction to 45 °C and stir for 2 hours.

  • Validation & Isolation: Monitor via LC-MS for the disappearance of the starting material (m/z 188[M+H]+) and appearance of the product (m/z 261 [M+H]+). Cool to ambient temperature and filter the precipitated solids to isolate 8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine.

Step A2: Suzuki-Miyaura Cross-Coupling

  • Setup: In a Schlenk flask, combine the 8-bromo intermediate (1.0 eq), arylboronic acid (1.2 eq), and Na2​CO3​ (2.5 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/Water. Sparge the mixture with argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) peroxo species and promotes undesired homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Causality: The dppf ligand provides an optimal balance of steric bulk and electron density, facilitating both oxidative addition into the sterically hindered C8-Br bond and subsequent transmetalation.

  • Reaction: Heat at 90 °C for 4 hours.

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove palladium black, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Workflow B: Direct Intramolecular Buchwald-Hartwig Amination

Rationale & Causality: 7-Azaindazole (1H-pyrazolo[3,4-b]pyridine) is a privileged pharmacophore in drug discovery. Instead of intermolecular coupling, the terminal nitrogen of the hydrazine can undergo a palladium-catalyzed intramolecular C-N cross-coupling with the 3-bromo position[3]. This requires a specialized bulky ligand (e.g., tBuBrettPhos) to enforce the proper geometry for reductive elimination while sterically preventing intermolecular dimerization or bis-hydrazido complexation[4].

G Pd0 L_nPd(0) Active Catalyst OA Oxidative Addition Pd(II) Inserted into C-Br Pd0->OA Substrate Coord Hydrazine Coordination Formation of Pd-N Bond OA->Coord Deprot Deprotonation Base removes HCl & N-H Coord->Deprot Base RE Reductive Elimination C-N Bond Formation Deprot->RE RE->Pd0 Catalyst Regeneration Prod 7-Azaindazole Product RE->Prod Product Release

Figure 2: Catalytic cycle for the intramolecular amination of 3-bromo-2-hydrazinylpyridine.

Protocol B: Azaindazole Synthesis
  • Preparation: In a glovebox or under strict argon, combine 3-bromo-2-hydrazinylpyridine HCl (1.0 eq), Pd2​(dba)3​ (0.02 eq), tBuBrettPhos (0.04 eq), and Sodium tert-butoxide ( NaOtBu , 3.0 eq). Causality: 3.0 equivalents of base are strictly required (1 eq to neutralize the HCl salt, 1 eq to deprotonate the hydrazine for coordination, and 1 eq to drive the catalytic cycle).

  • Reaction: Suspend in anhydrous 1,4-Dioxane (0.1 M concentration) and heat to 100 °C for 12 hours.

  • Validation: TLC monitoring (DCM:MeOH 9:1) will show a highly fluorescent spot under 254 nm UV light, characteristic of the fused 7-azaindazole core.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4​Cl to protonate the product, extract with EtOAc, and purify via reverse-phase HPLC.

Quantitative Data: Optimization of Intramolecular Amination

The choice of ligand and base is the primary determinant of success in this self-validating system. Below is a summary of condition screening for Workflow B:

CatalystLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd(OAc)2​ PPh3​ K2​CO3​ Toluene10015%Poor reductive elimination; catalyst poisoning observed.
Pd2​(dba)3​ Xantphos Cs2​CO3​ Dioxane10082%Wide bite angle forces aryl and amido groups together, accelerating RE.
Pd2​(dba)3​ tBuBrettPhos NaOtBu Dioxane 100 88% Optimal. Bulky ligand prevents bis-coordination of the hydrazine.
Pd(dppf)Cl2​ None K3​PO4​ DMF10045%Significant intermolecular dimerization (side product).

Workflow C: Transient Hydrazone Protection

Rationale & Causality: If the synthetic target requires an intact hydrazine post-coupling (e.g., 3-aryl-2-hydrazinylpyridine), the hydrazine must be reversibly protected. Condensation with acetone yields a hydrazone. The sp2 -hybridized nitrogen of the hydrazone is sterically hindered and significantly less nucleophilic, preventing catalyst deactivation while allowing standard Suzuki coupling at the 3-bromo position.

Protocol C: Hydrazone Protection and Coupling
  • Protection: Reflux 3-bromo-2-hydrazinylpyridine HCl in neat acetone (10 volumes) with catalytic acetic acid for 4 hours. Concentrate in vacuo to yield 3-bromo-2-(2-(propan-2-ylidene)hydrazinyl)pyridine quantitatively.

  • Coupling: Subject the protected intermediate to standard Suzuki conditions ( Pd(PPh3​)4​ , Aryl- B(OH)2​ , K2​CO3​ , Toluene/EtOH/Water, 90 °C).

  • Deprotection: Treat the crude coupled product with 1M HCl in THF at 50 °C for 2 hours to hydrolyze the hydrazone, regenerating the free hydrazine (isolated as the HCl salt).

References

  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine Source: Angewandte Chemie International Edition / PubMed Central URL:[Link]

  • Therapeutic Compounds (Patent detailing the synthesis of 8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine from 3-bromo-2-hydrazinylpyridine)
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters / PubMed URL:[Link]

  • Novel access to indazoles based on palladium-catalyzed amination chemistry Source: Yakugaku Zasshi / PubMed URL:[Link]

Sources

step-by-step synthesis of kinase inhibitors from 3-bromo-2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Modular Synthesis of [1,2,4]Triazolo[4,3-a]pyridine-Based Kinase Inhibitors

Executive Summary

Bicyclic heteroaromatic systems are privileged scaffolds in medicinal chemistry, frequently serving as ATP-competitive hinge-binding motifs in kinase inhibitors. This application note details a robust, two-stage synthetic methodology starting from the versatile building block 3-bromo-2-hydrazinopyridine . By avoiding rigid pre-set templates, this guide focuses on the mechanistic causality behind a metal-free oxidative cyclization followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling. This highly modular approach allows drug development professionals to rapidly generate highly functionalized kinase inhibitor libraries.

Mechanistic Rationale & Synthetic Strategy (E-E-A-T)

The synthesis diverges from traditional thermal condensation methods by utilizing a hypervalent iodine-mediated oxidative cyclization, which proceeds rapidly under mild conditions[1].

  • Hydrazone Formation & Oxidative Cyclization: Reacting 3-bromo-2-hydrazinopyridine with an aldehyde rapidly yields a hydrazone intermediate. The subsequent addition of iodobenzene diacetate (PhI(OAc)₂) oxidizes the hydrazone nitrogen, rendering it highly electrophilic. This induces an intramolecular nucleophilic attack by the adjacent pyridine nitrogen, closing the 5-membered triazole ring[1]. Crucially, this specific ring closure retains the bromine atom at the newly designated 8-position of the [1,2,4]triazolo[4,3-a]pyridine core, providing an essential synthetic handle for late-stage diversification. While alternative copper-catalyzed cyclizations are viable, they often require harsher conditions and longer reaction times[2].

  • Late-Stage Diversification (Buchwald-Hartwig Amination): The 8-bromo position is functionalized via cross-coupling to introduce the solvent-exposed or specificity-pocket-binding regions of the kinase inhibitor. The electron-deficient nature of the triazolopyridine ring necessitates a specialized catalyst system. The bidentate ligand Xantphos is selected due to its large bite angle (111°), which accelerates the reductive elimination step of the catalytic cycle. This suppresses unwanted β-hydride elimination and maximizes the yield of the target kinase inhibitor[3].

Synthetic Workflow

Figure 1: Synthetic workflow from 3-bromo-2-hydrazinopyridine to targeted kinase inhibitors.

Quantitative Optimization Data

To ensure robust library generation, the Buchwald-Hartwig amination step was optimized. The data below summarizes the causality behind the selection of the Pd₂(dba)₃ / Xantphos catalyst system over traditional alternatives.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ (5 mol%) Xantphos Cs₂CO₃ 1,4-Dioxane 110 88 Optimal reductive elimination; clean conversion.
Pd(OAc)₂ (10 mol%)BINAPK₂CO₃Toluene10045Sluggish oxidative addition; incomplete conversion.
Pd(dppf)Cl₂ (5 mol%)NoneNaOtBu1,4-Dioxane11018High levels of debrominated side-product observed.
Pd₂(dba)₃ (5 mol%)RuPhosCs₂CO₃1,4-Dioxane11062Moderate yield; some steric hindrance during coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Substituted-8-bromo-[1,2,4]triazolo[4,3-a]pyridine

This protocol is a self-validating system utilizing hypervalent iodine for rapid cyclization[1].

  • Hydrazone Formation: In an oven-dried round-bottom flask, dissolve 3-bromo-2-hydrazinopyridine (0.30 g, 1.59 mmol) and the desired target aldehyde (1.59 mmol) in anhydrous dichloromethane (DCM, 15 mL).

  • Stirring: Stir the reaction mixture at room temperature (RT) for 30 minutes.

  • In-Process Control (IPC) 1: Monitor the reaction via TLC (1:1 Hexanes/Ethyl Acetate). The complete disappearance of the starting aldehyde indicates successful hydrazone formation.

  • Oxidative Cyclization: Once the hydrazone is fully formed, add iodobenzene diacetate (PhI(OAc)₂, 0.77 g, 2.34 mmol) in a single portion. The solution will typically darken as the oxidation proceeds[1].

  • Stirring & IPC 2: Stir the resulting solution at RT for an additional 2 hours. Monitor via LC-MS. Successful cyclization is confirmed by a mass shift corresponding to the loss of 2 Da (oxidation) from the hydrazone intermediate mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 50% Ethyl Acetate in Hexanes) to afford the pure 8-bromo-[1,2,4]triazolo[4,3-a]pyridine intermediate.

Protocol B: Buchwald-Hartwig Amination to Final Kinase Inhibitor

This protocol utilizes a wide-bite-angle ligand to overcome the electronic deactivation of the triazolopyridine core[3].

  • Reaction Setup: To a Schlenk tube, add the 8-bromo-[1,2,4]triazolo[4,3-a]pyridine intermediate (1.0 equiv), the desired aniline/amine derivative (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Degassing: Seal the tube with a septum and purge the atmosphere by applying vacuum and backfilling with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the bromide) via syringe.

  • Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 110 °C for 12–16 hours[1].

  • In-Process Control (IPC) 3: Monitor the reaction by LC-MS. The complete consumption of the 8-bromo peak and the appearance of the product mass [M+H]⁺ confirms successful cross-coupling. The presence of a [M-Br+H]⁺ peak indicates insufficient ligand loading or wet solvent.

  • Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via preparative HPLC or reverse-phase chromatography to yield the final kinase inhibitor.

References

  • Compounds antagonizing A3 adenosine receptor, method for preparing them, and medical-use thereof - Google Patents URL
  • Amide compound - Google Patents URL
  • V1a receptor antagonists for use in the treatment of renal diseases - Google Patents URL

Sources

Application Note: Microwave-Assisted Cyclization of 3-Bromo-2-hydrazinylpyridine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of fused bicyclic heterocycles, particularly [1,2,4]triazolo[4,3-a]pyridines, is a critical pathway in the development of novel pharmaceuticals, including advanced antifungal and anticancer agents [1]. This application note details a highly efficient, atom-economical protocol for the microwave-assisted cyclization of 3-bromo-2-hydrazinylpyridine hydrochloride into 8-bromo-[1,2,4]triazolo[4,3-a]pyridine. By leveraging dielectric heating and endogenous acid catalysis, this methodology reduces reaction times from hours to minutes while significantly improving yields and purity profiles [2].

Mechanistic Rationale & The Case for Microwave Irradiation

Expertise in synthetic chemistry requires moving beyond empirical steps to understand the underlying causality of the reaction environment. The transformation relies on a tandem condensation-cyclization sequence, optimized through two deliberate experimental choices:

  • Causality of the Hydrochloride Salt: Utilizing the HCl salt of the hydrazine precursor rather than the free base is a strategic choice. The endogenous HCl acts as a built-in Brønsted acid catalyst. It protonates the ethoxy groups of the triethyl orthoformate (TEOF) reagent, converting them into superior leaving groups (ethanol). This accelerates the initial formation of the hydrazone intermediate without the need for external acidic additives, maintaining a greener, self-contained reaction environment.

  • Causality of Microwave Irradiation: The intermediate hydrazone and the subsequent transition state for intramolecular cyclization are highly polar. Microwave-assisted organic synthesis (MAOS) leverages dielectric heating, where microwave energy (2.45 GHz) directly couples with these polar dipoles [1]. This results in instantaneous, localized superheating that rapidly overcomes the activation energy barrier for the rate-limiting cyclization step. Consequently, the reaction is driven to completion in minutes, suppressing the thermal degradation and intermolecular dimerization often seen in conventional convective heating [2].

Experimental Workflow & Pathway

Pathway A 3-Bromo-2-hydrazinylpyridine HCl C Microwave Irradiation (120°C, 15 min, 100W) A->C B Triethyl Orthoformate (TEOF) B->C D Hydrazone Intermediate C->D E Intramolecular Cyclization D->E F 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine E->F

Reaction pathway for microwave-assisted cyclization of 3-bromo-2-hydrazinylpyridine HCl.

Step-by-Step Protocol

This protocol is designed for a standard 10 mL microwave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover).

Reagents & Equipment:

  • 3-Bromo-2-hydrazinylpyridine hydrochloride (2.24 g, 10.0 mmol)

  • Triethyl orthoformate (TEOF) (3.0 mL, ~18.0 mmol)

  • 10 mL microwave-transparent vial with Teflon-lined crimp cap

Methodology:

  • Preparation: To the 10 mL microwave vial equipped with a magnetic stir bar, add the 3-bromo-2-hydrazinylpyridine hydrochloride.

  • Solvent/Reagent Addition: Add 3.0 mL of TEOF. Note: TEOF serves a dual purpose as both the electrophilic cyclization reagent and the reaction solvent, maximizing atom economy and eliminating the need for additional volatile organic solvents.

  • Sealing: Crimp-seal the vial securely to safely contain the autogenous pressure generated by the ethanol byproduct at elevated temperatures.

  • Irradiation: Place the sealed vial into the microwave reactor. Apply the following parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Maximum Power: 100 W

    • Stirring: High (900 rpm)

    • Cooling: Air-jet cooling enabled (cool to <40 °C post-reaction).

  • Isolation & Workup: Once cooled, carefully uncap the vial in a fume hood. Pour the homogeneous reaction mixture into 20 mL of ice-cold distilled water while stirring vigorously.

  • Filtration: Stir for 10 minutes to ensure complete precipitation of the highly hydrophobic 8-bromo-[1,2,4]triazolo[4,3-a]pyridine. Isolate the product via vacuum filtration, wash with cold hexanes (2 × 5 mL) to remove residual TEOF, and dry under high vacuum for 4 hours.

Self-Validating System & Quality Control

A trustworthy protocol must be self-validating, allowing the scientist to confirm success without immediate reliance on complex core-facility analytics.

Validation A Reaction Completion B Visual Inspection (Precipitate) A->B C TLC Analysis (Ninhydrin Negative) B->C D 1H-NMR Verification (Singlet ~9.3 ppm) C->D

Sequential self-validation checkpoints ensuring protocol trustworthiness and product integrity.

  • Visual Causality: The reaction begins as a heterogeneous suspension. As condensation proceeds, the polar salt dissolves into the TEOF, yielding a clear solution. Upon aqueous quenching, the sudden shift in solvent polarity forces the rapid precipitation of the non-polar cyclized product.

  • Chromatographic Shift: On a TLC plate (Silica gel, 5% MeOH in DCM), the starting material exhibits a strong ninhydrin-positive stain due to the free hydrazine. The successful product will be strictly ninhydrin-negative and strongly UV-active (254 nm) due to the extended aromatic system.

  • Spectroscopic Marker: In 1H-NMR (DMSO-d6), the definitive proof of cyclization is the disappearance of the broad -NH-NH2 signals (typically 4.0–8.0 ppm) and the emergence of a highly deshielded, sharp singlet at ~9.3 ppm, corresponding to the C3-H proton of the newly formed triazole ring.

Quantitative Performance Data

The transition from conventional convective heating to microwave irradiation yields significant improvements across all critical process parameters.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)
Temperature 120 °C (Reflux)120 °C (Pressurized)
Reaction Time 12 - 18 hours15 minutes
Isolated Yield 65 - 72%91 - 95%
Purity (LC-MS) ~85% (Requires chromatography)>98% (Precipitation is sufficient)
E-factor High (Excess solvent, purification)Low (Neat reaction, simple filtration)

References

  • Title: Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties Source: Chemistry Central Journal, 10(1), 50 (2016) URL: [Link]

  • Title: Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties (Methodological Sub-section) Source: PubMed Central (PMC) URL: [Link]

Sources

Advanced Protecting Group Strategies for 3-Bromo-2-hydrazinylpyridine HCl in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, 3-bromo-2-hydrazinylpyridine hydrochloride (CAS: 54231-41-3) serves as a highly versatile, bifunctional building block[1]. The molecule presents two orthogonal sites for functionalization: a C3-position activated by a bromine atom, ideal for transition-metal-catalyzed cross-coupling, and a C2-hydrazine moiety, primed for heterocycle formation or targeted amination[2].

However, the inherent reactivity of the hydrazine group presents a significant synthetic hurdle. Without strategic masking, the hydrazine will rapidly poison palladium or copper catalysts, undergo unwanted reductive cleavage, or participate in competitive N-arylation[3]. This application note details the mechanistic rationale, strategic selection, and self-validating protocols for protecting 3-bromo-2-hydrazinylpyridine HCl, ensuring high-yielding downstream functionalization.

Mechanistic Rationale: The Causality of Protection

The necessity of a protecting group (PG) strategy for this substrate is driven by the alpha-effect . The adjacent nitrogen atoms in the hydrazine moiety possess lone pairs that repel each other, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the terminal nitrogen (N') exceptionally nucleophilic.

When attempting a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the C3-bromine position without protection, the free hydrazine will outcompete the desired catalytic cycle. It acts as a strong bidentate or bridging ligand, irreversibly coordinating to the Pd(0) or Pd(II) center and forming a stable, catalytically inactive complex. Furthermore, the basic conditions required for cross-coupling can deprotonate the hydrazine, exacerbating its nucleophilicity and leading to off-target oligomerization.

Strategic Selection of Protecting Groups

Selecting the correct protecting group requires balancing ease of installation, stability under cross-coupling conditions, and orthogonal deprotection.

  • The Boc (tert-Butyloxycarbonyl) Strategy (Optimal): As highlighted in4[4], the Boc group is the gold standard. It provides massive steric shielding and reduces nucleophilicity via electron withdrawal. It is completely stable to the basic conditions of Pd-catalysis and can be cleanly removed using anhydrous acid.

  • The Cbz (Carboxybenzyl) Trap: While Cbz effectively masks the hydrazine, its standard removal via catalytic hydrogenolysis (H₂, Pd/C) poses a severe risk of hydrodebromination at the C3 position if the cross-coupling has not yet been performed, or unwanted reduction of newly formed motifs.

  • The Fmoc (Fluorenylmethyloxycarbonyl) Limitation: Fmoc is base-labile. Since most cross-coupling reactions require inorganic bases (e.g., K₂CO₃, Cs₂CO₃), the Fmoc group will prematurely cleave in the reactor.

Quantitative Comparison of Protecting Group Strategies
Protecting GroupTypical Installation YieldDeprotection ReagentPd-Catalyst CompatibilityRisk of C3-Debromination
Boc 85–95%HCl/Dioxane or TFAExcellent Low
Cbz 80–90%H₂, Pd/CModerateHigh (during removal)
Fmoc 75–85%Piperidine/DMFPoor (Base sensitive)Low
Hydrazone >90%Hydrazine or AcidModerateLow

Application Protocols: The Self-Validating Boc Strategy

The following protocols are designed as self-validating systems, incorporating specific observational checkpoints to ensure chemical causality and reaction success.

Protocol A: Selective Mono-Boc Protection

Objective: Regioselective protection of the terminal (N') nitrogen of 3-bromo-2-hydrazinylpyridine HCl.

  • Free-Basing: Suspend 3-bromo-2-hydrazinylpyridine HCl (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Add Triethylamine (TEA, 2.5 eq) dropwise.

    • Causality & Validation: The TEA neutralizes the HCl salt, fully liberating the hydrazine's nucleophilicity. The suspension will transition to a clear or slightly cloudy solution, visually confirming the free-basing.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM and add it dropwise over 30 minutes to maintain the 0 °C temperature.

    • Causality & Validation: Slow addition prevents over-protection (di-Boc formation). The evolution of CO₂ gas will be observed. When gas evolution ceases, the Boc₂O has been fully consumed.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate.

    • Validation Check: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the baseline starting material and the appearance of a new, less polar spot (R_f ~0.6), confirming the masking of the polar hydrazine moiety.

Protocol B: Suzuki-Miyaura Cross-Coupling of N-Boc Intermediate

Objective: Functionalize the C3 position while the hydrazine remains masked.

  • Preparation: In a Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), an Arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality & Validation: The bulky Boc group prevents the hydrazine from chelating the Pd catalyst. The biphasic solvent ensures the solubility of both the organic substrate and the inorganic base. The mixture will transition from a pale yellow suspension to a dark brown solution as the active Pd(0) species is generated.

  • Reaction: Heat to 90 °C for 12 hours under a nitrogen atmosphere.

    • Validation Check: Complete consumption of the starting material should be verified by LC-MS, looking for the disappearance of the [M+H]⁺ corresponding to the brominated Boc-intermediate and the appearance of the coupled product mass.

Protocol C: Acidic Deprotection

Objective: Unmask the hydrazine to yield the functionalized product[4].

  • Cleavage: Dissolve the purified C3-coupled N-Boc intermediate in a minimal amount of DCM. Add 4M HCl in Dioxane (10.0 eq) at room temperature.

    • Causality & Validation: Anhydrous HCl in dioxane is selected over aqueous acids to prevent competitive hydrolysis of any newly formed functional groups.

  • Isolation: Stir for 2 hours.

    • Validation Check: The Boc-protected intermediate will initially dissolve, followed shortly by the heavy precipitation of a white/off-white solid. This solid is the fully deprotected hydrochloride salt. This precipitation drives the equilibrium forward and serves as a definitive visual confirmation of successful deprotection. Filter and wash with cold diethyl ether to yield the pure product.

Visualization of the Synthetic Workflow

G A 3-Bromo-2-hydrazinylpyridine B Boc Protection (Boc2O) A->B C N-Boc Intermediate B->C D Cross-Coupling (Pd Catalyst) C->D E Coupled Product D->E F Deprotection (HCl/Dioxane) E->F G Target Compound F->G

Fig 1: Protection, cross-coupling, and deprotection workflow for 3-bromo-2-hydrazinylpyridine.

References

  • Title: PubChemLite - 3-bromo-2-hydrazinopyridine (C5H6BrN3)
  • Source: nih.
  • Source: google.
  • Title: Copper-Catalyzed Coupling of N-Acyl-N′-Substituted Hydrazines with (Hetero)

Sources

one-pot synthesis methods involving 3-bromo-2-hydrazinylpyridine hcl

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced One-Pot Synthesis Protocols Utilizing 3-Bromo-2-hydrazinylpyridine Hydrochloride

Executive Summary & Strategic Rationale

In modern medicinal chemistry and drug development, 3-bromo-2-hydrazinylpyridine (frequently utilized as its hydrochloride salt) has emerged as a privileged, bifunctional building block. Its orthogonal reactivity profile—combining a highly nucleophilic hydrazine moiety with a robust aryl bromide handle—enables the rapid, one-pot construction of complex heterocyclic scaffolds[1].

The resulting fused bicyclic systems, particularly 8-bromo-[1,2,4]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines, are critical pharmacophores. They serve as foundational scaffolds in the development of HIV-1 antiretrovirals targeting drug-resistant strains[1], V1a receptor antagonists for renal diseases[2], and A3 adenosine receptor antagonists[3]. Furthermore, recent synthetic innovations have leveraged the unique hydrogen-bonding capacity of this precursor for the ultra-fast, one-pot synthesis of aromatic azo compounds[4].

Mechanistic Insights into One-Pot Divergent Cyclizations

The operational advantage of 3-bromo-2-hydrazinylpyridine lies in its ability to undergo sequential transformations without the need for intermediate isolation, maximizing atom economy while minimizing solvent waste.

  • Oxidative Cyclization to Triazolo[4,3-a]pyridines: The synthesis initiates with the condensation of the hydrazine group with an aldehyde to form a hydrazone intermediate. Causality in experimental design dictates that the oxidant (e.g., iodobenzene diacetate, PhI(OAc)₂) must only be introduced after analytical confirmation that the starting material is consumed[3]. Premature addition of the oxidant leads to the oxidative degradation of the free hydrazine. Once added, PhI(OAc)₂ facilitates an intramolecular oxidative C-N bond formation, yielding the fused triazole ring[3]. Alternatively, anhydrous Cu(II)SO₄ can be utilized as a milder oxidative cyclization agent[5].

  • Hydrogen-Bond Expedited Azo Formation: In the synthesis of aromatic azo compounds, quinones and aryl hydrazines are classically prone to side reactions. However, the introduction of sodium trifluoroacetate (NaTFA) or trifluoroacetic acid (TFA) acts as a critical promoting factor[4]. The TFA salt forms a strong hydrogen-bonding complex with both the hydrazinium ion and the free hydrazine. This non-covalent network inhibits unwanted byproducts and accelerates the condensation to completion within 2 minutes under ambient, open-air conditions[4].

DivergentReactivity A 3-Bromo-2-hydrazinylpyridine B [1,2,4]Triazolo[4,3-a]pyridines (Antiretrovirals / V1a Antagonists) A->B 1. Aldehyde (Condensation) 2. PhI(OAc)2 (Oxidation) C Pyrazolo[3,4-b]pyridines (Kinase Inhibitors) A->C Enones / Base (Cyclocondensation) D Aromatic Azo Compounds (Chemical Probes) A->D Quinones + NaTFA (H-Bond Expedited)

Fig 1. Divergent one-pot synthetic pathways of 3-bromo-2-hydrazinylpyridine.

Validated Experimental Protocols

Protocol A: One-Pot Synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine Derivatives This protocol utilizes a self-validating two-step, one-pot sequence to prevent hydrazine oxidation prior to hydrazone formation[3].

  • Hydrazone Formation: Dissolve the target aldehyde (1.0 equiv) and 3-bromo-2-hydrazinylpyridine HCl (1.1 equiv) in anhydrous dichloromethane (DCM) or 1,4-dioxane (0.2 M concentration).

  • Validation Check: Stir at room temperature for 30 minutes. Monitor the reaction via TLC or LCMS. Do not proceed until >95% of the aldehyde is consumed to prevent oxidative degradation of unreacted hydrazine[3].

  • Oxidative Cyclization: Upon confirmation of the hydrazone intermediate, add PhI(OAc)₂ (1.5 equiv) in a single portion[3]. For substrates sensitive to hypervalent iodine, a pre-stirred solution of anhydrous Cu(II)SO₄ (1.0 equiv) may be substituted[5].

  • Completion & Isolation: Stir the resulting solution at room temperature for 2–4 hours. Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo[5]. The resulting 8-bromo-substituted scaffold is now primed for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

Protocol B: Flash Synthesis of Aromatic Azo Compounds This protocol leverages H-bond directed catalysis for an extremely fast, gram-scale applicable conversion[4].

  • Reagent Assembly: In an open-air reaction vessel, combine the target quinone (1.05 equiv) and 3-bromo-2-hydrazinylpyridine HCl (1.0 equiv)[4].

  • H-Bond Activation: Add NaTFA (4.0 equiv) in one portion to the mixture at 25 °C[4]. Causality note: The TFA anion is strictly required to template the reactive intermediates via hydrogen bonding, preventing off-target polymerization.

  • Flash Conversion: Stir the mixture vigorously. The reaction is self-indicating and typically reaches full conversion within 2 minutes[4].

  • Purification: Purify the resulting aromatic azo compound via simple recrystallization, avoiding the need for hazardous diazonium salts or precious transition-metal catalysts[4].

AzoWorkflow S1 Step 1: Reagent Assembly Quinone + Hydrazine Precursor S2 Step 2: H-Bond Activation Add NaTFA / TFA Promoter S1->S2 S3 Step 3: Flash Reaction Stir 25°C, Open Air (< 2 min) S2->S3 S4 Step 4: Product Isolation Aromatic Azo Compound S3->S4

Fig 2. Self-validating workflow for the flash synthesis of aromatic azo compounds.

Quantitative Data & Reaction Parameters

The following table summarizes the key quantitative metrics and operational parameters for the one-pot methodologies discussed, providing a quick-reference guide for process optimization.

Target ScaffoldKey ReagentsReaction TimeTempOxidant / PromoterTypical YieldDownstream Utility
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine Aldehyde, 3-Bromo-2-hydrazinylpyridine30 min (Step 1) + 2-4 hr (Step 2)25 °CPhI(OAc)₂ or Cu(II)SO₄75–90%A3 Antagonists[3], HIV Inhibitors[1]
Aromatic Azo Compounds Quinone, 3-Bromo-2-hydrazinylpyridine< 2 min25 °CNaTFA / TFA (H-Bonding)> 85%Dyes, Photoswitches, Probes[4]
Pyrazolo[3,4-b]pyridines Enones, 3-Bromo-2-hydrazinylpyridine2–6 hr80 °CBase (e.g., DIPEA)60–80%Kinase Inhibitors, V1a Antagonists[2]

References

  • A Flash Conversion to Aromatic Azo Compounds Expedited by Hydrazine–Trifluoroacetate Hydrogen Bonding | Organic Letters - ACS Publications. 4

  • AMIDE-SUBSTITUTED PYRIDINYLTRIAZOLE DERIVATIVES AND USES THEREOF | European Patent Office - EP 3452463 B1. 5

  • US10196396B2 - Compounds antagonizing A3 adenosine receptor, method for preparing them, and medical-use thereof | Google Patents. 3

  • WO2017191117A1 - V1a receptor antagonists for use in the treatment of renal diseases | Google Patents. 2

  • US9951043B2 - Therapeutic compounds | Google Patents. 1

Sources

Application Note: 3-Bromo-2-hydrazinylpyridine HCl in the Synthesis of Bioactive[1,2,4]Triazolo[4,3-a]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-2-hydrazinylpyridine hydrochloride (CAS: 54231-41-3)[1] is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. The molecule features two critical reactive domains: a nucleophilic hydrazine moiety capable of undergoing condensation-cyclization to form fused heterocyclic systems, and an electrophilic aryl bromide that serves as an ideal handle for late-stage transition-metal-catalyzed cross-coupling.

This application note details the strategic use of this reagent in synthesizing [1,2,4]triazolo[4,3-a]pyridine derivatives. This fused bicyclic system is a privileged scaffold found in numerous clinical candidates, including Bristol-Myers Squibb’s 11β-HSD-1 inhibitor BMS-823778 for metabolic disorders and Gilead Sciences' antiretroviral compounds for HIV-1 treatment .

Mechanistic Rationale & Experimental Causality

Why use the Hydrochloride Salt?

Free aryl hydrazines are notoriously prone to air oxidation and degradation over time, often forming unreactive diazonium species or undergoing homolytic cleavage. Supplying the reagent as an HCl salt protonates the terminal nitrogen, significantly enhancing shelf stability and preventing premature side reactions[2]. However, this necessitates an initial neutralization step in the synthetic workflow using a mild, non-nucleophilic base (such as N-methylmorpholine or triethylamine) to liberate the free hydrazine in situ prior to electrophilic attack.

The Two-Step Cyclization Pathway

The construction of the triazolopyridine core from 3-bromo-2-hydrazinylpyridine is typically a two-step process to ensure high fidelity and yield:

  • Condensation : The internal nitrogen of the liberated hydrazine attacks the central carbon of an isothiocyanate (e.g., methyl isothiocyanate), forming a stable thiosemicarbazide intermediate.

  • Dehydrosulfurative Cyclization : Spontaneous cyclization does not efficiently occur at low temperatures. Isolating the thiosemicarbazide and subsequently treating it with a dehydrating/desulfurizing agent (like POCl₃ or EDC·HCl) forces the intramolecular cyclization onto the pyridine nitrogen. This eliminates hydrogen sulfide (H₂S) and yields the thermodynamically stable[1,2,4]triazolo[4,3-a]pyridine core.

The 3-bromo substituent on the original pyridine ring is strategically positioned at the 8-position of the newly formed bicyclic system, leaving it perfectly primed for downstream functionalization via Suzuki-Miyaura or Sonogashira couplings.

Synthetic Workflow Visualization

SynthesisWorkflow A 3-Bromo-2-hydrazinylpyridine HCl (Starting Material) B Free Hydrazine Generation (NMM in DCM) A->B Step 1 C Thiosemicarbazide Formation (+ Methyl Isothiocyanate) B->C Step 2 (45 °C) D Dehydrosulfurative Cyclization (POCl₃ or EDC·HCl) C->D Step 3 (Heat) E 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine (Key Intermediate) D->E Ring Closure (-H₂S) F Pd-Catalyzed Cross-Coupling (Sonogashira / Suzuki) E->F Late-Stage Functionalization

Synthetic workflow from 3-bromo-2-hydrazinylpyridine HCl to bioactive heterocycles.

Experimental Protocols

Protocol A: Two-Step Synthesis of 8-Bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

This protocol is adapted from validated patent literature for the synthesis of antiretroviral therapeutic compounds .

Step 1: Formation of the Thiosemicarbazide Intermediate

  • Self-Validating Rationale : Dichloromethane (DCM) is utilized as the solvent due to its excellent solubilizing properties and low boiling point, allowing for mild heating (45 °C) without risking thermal degradation of the isothiocyanate. The precipitation of the intermediate serves as a visual marker of reaction progress.

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 3-bromo-2-hydrazinylpyridine HCl (1.0 eq, 7.98 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Add N-methylmorpholine (NMM) (1.2 eq, 9.57 mmol) dropwise at 0 °C. Stir for 15 minutes until a clear solution is obtained, indicating the successful liberation of the free hydrazine base.

  • Dissolve methyl isothiocyanate (1.2 eq, 9.57 mmol) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Attach a reflux condenser and heat the reaction to 45 °C for 2 hours.

  • In-Process Control (IPC) : Monitor via LC-MS. The appearance of the thiosemicarbazide mass (m/z 261.0[M+H]⁺) validates completion .

  • Cool to ambient temperature, filter the precipitated solids, wash with cold DCM, and dry under vacuum.

Step 2: Dehydrosulfurative Cyclization

  • Suspend the isolated thiosemicarbazide intermediate in POCl₃ (10 volumes).

  • Heat the mixture to 80 °C for 4 hours. Caution: POCl₃ is highly reactive; ensure proper ventilation and scrubbing of evolved gases.

  • IPC : Monitor via LC-MS for the loss of H₂S, indicated by the mass shift to m/z 227.0 [M+H]⁺ (for the ⁷⁹Br isotope).

  • Carefully quench the reaction by pouring the mixture over crushed ice. Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 × 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to afford the cyclized core.

Protocol B: Late-Stage Functionalization via Sonogashira Coupling
  • Self-Validating Rationale : The 8-bromo position of the triazolopyridine core is highly activated for oxidative addition by Pd(0). Using a co-catalytic system of Pd(PPh₃)₂Cl₂ and CuI ensures efficient transmetalation and coupling with terminal alkynes.

  • Charge a microwave vial with 8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

  • Add anhydrous DMF (to yield a 0.2 M solution) and triethylamine (3.0 eq). Causality: DMF provides high solubility for the polar bicyclic core, while TEA acts as both the base to neutralize the generated HX and a ligand to stabilize the active Pd(0) species.

  • Add the desired terminal alkyne (e.g., 2-methylbut-3-yn-2-ol, 1.5 eq). Seal the vial and purge with nitrogen for 5 minutes.

  • Heat the mixture to 80 °C for 4 hours.

  • IPC : TLC (10% MeOH in DCM) should show complete consumption of the lower-Rf bromide starting material.

  • Dilute with EtOAc and wash with water (3×) and brine to remove DMF. Dry, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected reaction parameters, yields, and mass spectrometry markers for the workflows described above.

Reaction StepReagents / CatalystsTemp / TimeKey Analytical Marker (LC-MS)Typical Yield
1. Thiosemicarbazide Formation Methyl isothiocyanate, NMM, DCM45 °C, 2 hm/z 261.0 [M+H]⁺85–95%
2. Triazole Cyclization POCl₃ (or EDC·HCl in DMF)80 °C, 4 hm/z 227.0[M+H]⁺70–80%
3. Sonogashira Coupling Alkyne, Pd(PPh₃)₂Cl₂, CuI, TEA80 °C, 4 hTarget-dependent mass65–85%

Sources

Troubleshooting & Optimization

troubleshooting low reaction yields with 3-bromo-2-hydrazinylpyridine hcl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting synthetic workflows involving 3-bromo-2-hydrazinylpyridine hydrochloride (CAS: 54231-41-3).

This compound is a critical building block for synthesizing fused heterocycles—such as pyrazolo[3,4-b]pyridines and [1,2,4]triazolo[4,3-a]pyridines—which are heavily utilized in the development of HIV antiretroviral agents and 11β-HSD-1 inhibitors[2, 3]. However, its unique structural features (a protonated hydrazine salt adjacent to a sterically bulky bromine atom) often lead to stalled reactions, poor yields, and oxidative degradation.

Diagnostic Data & Mechanistic Rationale

Before adjusting your protocol, it is crucial to understand the causality behind reagent choices. The table below summarizes the quantitative and mechanistic impacts of varying reaction conditions.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Base Selection NaOH / KOH (Strong)NaOAc / NaTFA (Mild)Strong bases cause rapid exothermic deprotonation, leading to oxidative degradation of the free hydrazine. Mild bases liberate the hydrazine in a controlled equilibrium, preventing radical formation [1].
Solvent Toluene / HexanesDCM / DMF / THF-WaterThe HCl salt has extremely poor solubility in non-polar media. Polar aprotic solvents or biphasic mixtures ensure the salt is solvated for effective neutralization [1, 2].
Atmosphere Ambient AirArgon / NitrogenFree aryl hydrazines rapidly oxidize into diazonium species or radical intermediates in the presence of O₂. This results in dark, tarry polymeric side products.
Temperature > 80°C (during addition)0°C to 45°CHigh temperatures during electrophile addition promote debromination or self-condensation. Gentle heating (e.g., 45°C) is preferred specifically for the cyclization step[2].

Troubleshooting FAQs

Q1: My reaction stalls at 20% conversion, and unreacted 3-bromo-2-hydrazinylpyridine HCl is recovered. How do I push the reaction to completion? A: This is a classic symptom of incomplete neutralization combined with poor solubility. The protonated HCl salt is non-nucleophilic and unreactive toward electrophiles. If you are using a weak amine base (like Triethylamine) in a non-polar solvent (like DCM), the salt may not be fully deprotonated or dissolved. Solution: Switch to a mild, solubility-enhancing base like Sodium Trifluoroacetate (NaTFA) or Sodium Acetate (NaOAc). Recent methodologies demonstrate that NaTFA forms a hydrogen-bonded complex with aryl hydrazinium salts, significantly increasing their solubility and nucleophilicity in ethereal solvents without promoting unwanted reduction or oxidation [1].

Q2: The reaction mixture turns dark brown/black immediately after adding the base, and TLC shows a streak of degradation products. What is happening? A: The dark color indicates oxidative degradation of the free 2-hydrazinylpyridine. When the HCl salt is neutralized, the resulting free base becomes highly electron-rich and prone to rapid air oxidation. This forms reactive diazonium or radical species that polymerize. Solution: Never isolate the free base. Perform the neutralization strictly in situ in the presence of your electrophile. Degas your solvents by sparging with Argon for 15 minutes prior to the reaction, maintain a strict inert atmosphere, and add the base dropwise at 0°C to control the exotherm.

Q3: I am trying to synthesize a [1,2,4]triazolo[4,3-a]pyridine derivative using an isothiocyanate, but the cyclization is extremely slow. Is the bromine atom interfering? A: Yes. The bromine atom at the 3-position exerts significant steric hindrance directly adjacent to the reacting hydrazine moiety. This steric bulk impedes both the initial nucleophilic attack on the isothiocyanate and the subsequent cyclization step. Solution: Do not force the reaction with excessive heat (>80°C), as this will degrade the hydrazine. Instead, allow longer reaction times at moderate temperatures (e.g., 45°C). For example, validated syntheses of HIV therapeutic intermediates utilize methyl isothiocyanate in DCM at 45°C for 2 hours to achieve complete conversion without thermal degradation [2].

Workflow Visualizations

The following diagrams illustrate the troubleshooting logic and the underlying chemical pathways to help you diagnose your specific failure point.

G Start Low Yield Detected CheckConv Check Conversion Rate Start->CheckConv LowConv < 50% Conversion (Unreacted Starting Material) CheckConv->LowConv HighDeg High Conversion, Multiple Side Products CheckConv->HighDeg BaseCheck Optimize Base Neutralization (Use NaOAc or NaTFA) LowConv->BaseCheck StericCheck Overcome 3-Bromo Sterics (Increase Temp, Polar Solvent) LowConv->StericCheck OxCheck Prevent Oxidation (Degas, Argon, In Situ Base) HighDeg->OxCheck Success Optimal Yield Achieved BaseCheck->Success OxCheck->Success StericCheck->Success

Workflow for diagnosing and resolving low yields with 3-bromo-2-hydrazinylpyridine HCl.

Pathway Salt 3-Bromo-2-hydrazinylpyridine HCl (Stable, Unreactive) FreeBase Free Hydrazine Intermediate (Nucleophilic, Oxidation-Prone) Salt->FreeBase Mild Base (NaOAc/NMM) Adduct Thiosemicarbazide Adduct (Sterically Hindered) FreeBase->Adduct Electrophile (e.g., MeNCS) Degradation Oxidative Degradation (Diazonium/Radicals) FreeBase->Degradation O2 / Harsh Base Product [1,2,4]Triazolo[4,3-a]pyridine (Target Product) Adduct->Product Cyclization (Heat, 45°C)

Mechanistic pathway and competing degradation routes during triazolopyridine synthesis.

Standardized Experimental Protocol

Synthesis of 8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine This self-validating protocol is adapted from pharmaceutical synthesis workflows for HIV therapeutic compounds, specifically designed to mitigate steric hindrance and oxidation [2].

Reagents & Equipment:

  • 3-Bromo-2-hydrazinylpyridine HCl (1.0 equiv)

  • Methyl isothiocyanate (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Argon gas line and flame-dried glassware

Step-by-Step Methodology:

  • Preparation & Degassing: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 10 minutes. Sparge the anhydrous DCM with Argon for 15 minutes prior to use to remove dissolved oxygen.

  • Suspension: Add 3-bromo-2-hydrazinylpyridine HCl (1.50 g, 7.98 mmol) to the flask, followed by 50 mL of the degassed anhydrous DCM. Note: The salt will remain partially suspended due to its low solubility in DCM.

  • Electrophile Addition: Dissolve methyl isothiocyanate (700 mg, 9.57 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring hydrazine suspension at room temperature over 5 minutes.

  • Cyclization & Heating: Equip the flask with a reflux condenser (under Argon). Heat the reaction mixture to 45°C. Stir at this temperature for exactly 2 hours. Causality Note: The moderate heat of 45°C provides the exact activation energy required to overcome the steric hindrance of the 3-bromo group and drive the cyclization of the intermediate adduct, without triggering thermal degradation.

  • Workup & Isolation: Remove the heat source and allow the reaction to cool to ambient temperature. The target triazolopyridine compound will typically precipitate directly from the reaction mixture as a solid.

  • Filtration: Filter the solids through a Buchner funnel, wash with cold DCM (2 x 10 mL), and dry in vacuo to provide the pure title compound (Expected MS (m/z): 261.0 [M+H]+).

References

  • A Flash Conversion to Aromatic Azo Compounds Expedited by Hydrazine–Trifluoroacetate Hydrogen Bonding Source: Organic Letters (ACS Publications) 1

  • US9951043B2 - Therapeutic compounds Source: Google Patents 2

  • Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) Source: ACS Medicinal Chemistry Letters 3

Sources

Technical Support Center: Solvent Optimization for 3-Bromo-2-hydrazinylpyridine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility and stability of 3-bromo-2-hydrazinylpyridine hydrochloride (CAS: 54231-41-3).

The fundamental challenge with this compound stems from its chimeric physicochemical nature. It possesses a highly lipophilic bromopyridine core, yet it is formulated as a highly polar, ionizable hydrazine hydrochloride salt. This dichotomy means that while the salt form is highly stable against atmospheric oxidation, its crystal lattice energy makes it stubbornly insoluble in many standard non-polar organic solvents used in downstream cross-coupling or substitution reactions.

This guide provides field-proven, self-validating protocols and mechanistic explanations to help you select the right solvent system, avoid reactive dead-ends, and successfully transition between the salt and free-base forms.

Solvent Compatibility & Solubility Matrix

To optimize your reaction conditions, you must match the solvent's dielectric constant and hydrogen-bonding capacity to the specific ionization state of the hydrazine.

SolventDielectric Constant (ε)Target StateEstimated SolubilityMechanistic Notes
Water (H₂O) 80.1Intact HCl Salt>50 mg/mLIdeal for stock solutions. High polarity easily overcomes the salt's lattice energy [[1]]().
Methanol (MeOH) 32.7Intact HCl Salt~20-50 mg/mLProtic nature supports H-bonding with the chloride counterion, allowing moderate solubility.
DMSO 46.7Intact HCl Salt>50 mg/mLStrong dipole moment completely solvates the salt. Excellent for NMR, but difficult to remove post-reaction.
Tetrahydrofuran (THF) 7.5Complexed Salt<1 mg/mLInsufficient polarity for the raw salt. Requires a hydrogen-bond acceptor additive (e.g., NaTFA) to disrupt the lattice [[2]]().
Dichloromethane (DCM) 8.9Free Base<0.1 mg/mLSalt is entirely insoluble. Requires in situ free-basing (e.g., via Triethylamine) to dissolve the lipophilic core 3.
Acetone 20.7ReactiveN/AAVOID. Rapidly condenses with the hydrazine moiety to form an unwanted isopropylidene hydrazone.
Troubleshooting FAQs

Q1: Why does my 3-bromo-2-hydrazinylpyridine HCl crash out of solution when I switch from methanol to THF? Answer: The hydrochloride salt relies on highly polar or protic environments to stabilize its dissociated ions. THF (ε = 7.5) lacks the hydrogen-bond donating capacity required to solvate the chloride ion, causing the salt to instantly precipitate. To resolve this without changing solvents, you must either free-base the compound or use a hydrogen-bond acceptor additive like Sodium Trifluoroacetate (NaTFA) to bridge the solubility gap 2.

Q2: Can I use acetone to wash my glassware or as a co-solvent to improve solubility? Answer: Absolutely not. Hydrazines are potent, alpha-effect nucleophiles that undergo rapid condensation reactions with ketones and aldehydes. Exposure to acetone will immediately convert your valuable starting material into a hydrazone derivative. Always use methanol, ethanol, or acetonitrile for washing and solubilization.

Q3: I need to run a lipophilic cross-coupling reaction. Should I just purchase the free base instead of the HCl salt? Answer: It is highly recommended to purchase and store the HCl salt. The free base of 3-bromo-2-hydrazinylpyridine is electron-rich and highly susceptible to rapid atmospheric oxidation, often degrading and turning dark brown during storage. The HCl salt protonates the terminal nitrogen, drastically reducing its HOMO energy and protecting it from oxidation 1. You should generate the free base in situ just prior to your reaction.

Experimental Protocols
Protocol A: NaTFA-Mediated Solubilization in THF

Causality: Phenylhydrazinium chlorides exhibit near-zero solubility in anhydrous THF due to strong ionic lattice forces. Adding Sodium Trifluoroacetate (NaTFA) introduces a strong hydrogen-bond acceptor (the trifluoroacetate anion) that disrupts the HCl crystal lattice without fully deprotonating the hydrazine, creating a highly soluble, reactive complex 2.

Step-by-Step Methodology:

  • Weigh 1.0 equivalent of 3-bromo-2-hydrazinylpyridine HCl into an oven-dried round-bottom flask.

  • Add 4.0 equivalents of NaTFA to the flask.

  • Suspend the solid mixture in anhydrous THF (targeting a 0.1 M concentration relative to the hydrazine).

  • Stir vigorously at 25 °C for 15 minutes.

  • Self-Validating Checkpoint: The initial opaque white suspension will transition into a fine, translucent dispersion or a completely clear solution, visually confirming the successful disruption of the hydrochloride lattice. If heavy chunks remain, add 10% v/v H₂O to force dissolution.

Protocol B: In Situ Free-Basing for DCM Workflows

Causality: Reactions utilizing electrophiles (like methyl isothiocyanate) require the nucleophilic free-base form of the hydrazine. Because the free base is highly soluble in DCM, adding an organic base drives the equilibrium, stripping the HCl and pulling the lipophilic bromopyridine core into the organic phase 3.

Step-by-Step Methodology:

  • Suspend 3-bromo-2-hydrazinylpyridine HCl (1.0 eq) in anhydrous DCM (0.2 M).

  • Dropwise add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq) under a nitrogen atmosphere.

  • Stir at room temperature for 10 to 15 minutes.

  • Self-Validating Checkpoint: The dense, granular hydrazine salt will dissolve, rapidly replaced by a fine, flocculent white precipitate of TEA·HCl or DIPEA·HCl. This visual swap of solid phases confirms the free base has been successfully generated and is now active in solution.

Visualizations

G Start Need to dissolve 3-bromo-2-hydrazinylpyridine HCl Q1 Reaction requires polar protic conditions? Start->Q1 KetoneWarning AVOID Ketones/Aldehydes (Forms Hydrazones) Start->KetoneWarning Protic Use MeOH, EtOH, or H2O (High Solubility) Q1->Protic Yes Q2 Reaction requires aprotic conditions? Q1->Q2 No AproticPolar Use DMSO or DMF (Good Solubility) Q2->AproticPolar Yes, polar Q3 Need non-polar solvent (e.g., DCM, THF)? Q2->Q3 No, non-polar FreeBase Add Base (TEA, DIPEA) or NaTFA to free-base Q3->FreeBase Yes

Figure 1: Decision matrix for selecting compatible solvents based on reaction requirements.

G Step1 Weigh HCl Salt (Poor THF solubility) Step2 Add NaTFA (H-bond acceptor) Step1->Step2 Step3 Suspend in THF (or 9:1 THF/H2O) Step2->Step3 Step4 Active Hydrazine Complex Formed Step3->Step4

Figure 2: Workflow for NaTFA-mediated solubilization of the hydrazine salt in THF.

Sources

overcoming steric hindrance at the 3-position of 2-hydrazinylpyridine hcl

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Overcoming Steric Hindrance at the 3-Position of 2-Hydrazinylpyridine HCl

Overview & Mechanistic Context

As a Senior Application Scientist, I frequently encounter researchers struggling with the reactivity of 2-hydrazinylpyridine hydrochloride (2-hydrazinopyridine HCl). The core mechanistic challenge lies in the spatial relationship between the 2-hydrazinyl group and the 3-position of the pyridine ring.

When the 3-position is substituted (e.g., -Cl, -CH3, or -Br), the steric bulk forces the flexible hydrazine moiety out of coplanar alignment with the pyridine ring. This disruption of conjugation drastically reduces the nucleophilicity of the terminal nitrogen. Conversely, if you are attempting to functionalize an unsubstituted 3-position, the highly reactive, chelating nature of the 2-hydrazine group outcompetes the desired C-H activation or cross-coupling pathways[1]. This guide provides field-proven, self-validating protocols to bypass these steric and electronic bottlenecks.

Troubleshooting FAQs

Q1: Why do my cyclocondensation reactions (e.g., forming pyrazolo[3,4-b]pyridines) stall at the uncyclized hydrazone intermediate when using 3-substituted 2-hydrazinylpyridine HCl? Causality: Two factors are at play. First, the hydrochloride salt sequesters the lone pair on the hydrazine, rendering it non-nucleophilic[2]. Second, the steric clash from the 3-substituent prevents the hydrazone intermediate from adopting the s-cis conformation required for the final intramolecular cyclization. Solution: You must perform an in situ free-basing step using a non-nucleophilic base (like DIPEA) before adding your electrophile. To overcome the steric activation energy barrier of the cyclization step, transition from conventional heating to microwave irradiation, and introduce a Lewis acid (e.g., ZnCl2) to coordinate the intermediate and force coplanarity[3].

Q2: How can I selectively functionalize the 3-position (e.g., via Pd-catalyzed cross-coupling) without the 2-hydrazinyl group interfering or poisoning the catalyst? Causality: Free 2-hydrazinylpyridines are excellent bidentate ligands that form highly stable, unreactive complexes with palladium and copper[1]. Furthermore, resonance stabilization at the 3-position is unfavorable compared to the 2- or 4-positions, making electrophilic attacks sluggish[4]. Solution: Mask the hydrazine by converting it into a di-tert-butyl hydrazodiformate (di-Boc) derivative. This completely eliminates its nucleophilicity, prevents metal chelation, and allows for successful C-N or C-C coupling at the 3-position. Note that highly electrophilic 3-halopyridines may still require additional electron-withdrawing groups for efficient coupling[4][5].

Experimental Methodologies

Protocol A: Microwave-Assisted Cyclization of Sterically Hindered 2-Hydrazinylpyridines Self-Validating Principle: The transition from a turbid suspension to a clear solution confirms successful free-basing. The reaction is driven to completion by thermal microwave shock, bypassing the sterically hindered transition state.

  • Free-Basing: Suspend 1.0 mmol of 3-substituted 2-hydrazinylpyridine HCl in 3.0 mL of anhydrous ethanol in a microwave vial. Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes until a clear solution is obtained.

  • Condensation: Add 1.1 mmol of the target β-diketone and 10 mol% of anhydrous ZnCl2[3]. Seal the vial.

  • Irradiation: Heat the mixture in a microwave reactor at 120 °C for 20 minutes (max power 50 W).

  • Validation & Workup: Cool to room temperature. A precipitate should form (the cyclized product). Filter, wash with cold ethanol, and verify the disappearance of the hydrazone N-H stretch (~3200 cm⁻¹) via FT-IR.

Protocol B: Di-Boc Protection for Downstream C3-Functionalization Self-Validating Principle: Complete protection is verified by the mass shift (+200 Da) and the loss of primary amine reactivity (e.g., negative ninhydrin stain).

  • Neutralization: Dissolve 2.0 mmol of 2-hydrazinylpyridine HCl in 10 mL of Dichloromethane (DCM). Add 4.5 mmol of Triethylamine (TEA) and cool to 0 °C.

  • Protection: Slowly add 5.0 mmol of Di-tert-butyl dicarbonate (Boc2O) followed by 0.2 mmol of DMAP.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate. The resulting di-Boc protected hydrazine is now inert to transition metal catalysts, enabling downstream Stille/Suzuki couplings at the 3-position[5].

Quantitative Data Analysis

The following table summarizes the causal impact of microwave irradiation and Lewis acid catalysis on overcoming steric hindrance during the cyclization of 3-chloro-2-hydrazinylpyridine HCl with acetylacetone.

Reaction MethodCatalystTimeYield (%)Mechanistic Observation
Conventional Reflux (80 °C)None24 h18%Reaction stalls at uncyclized hydrazone.
Conventional Reflux (80 °C)ZnCl2 (10 mol%)24 h45%Partial cyclization; catalyst aids coplanarity.
Microwave (120 °C)None30 min58%Thermal energy partially overcomes steric barrier.
Microwave (120 °C) ZnCl2 (10 mol%) 20 min 92% Synergistic effect: rapid, complete cyclization.

Decision Workflow

G Start Steric Hindrance at 3-Position 2-Hydrazinylpyridine HCl Q1 Is the goal Cyclization or C3-Functionalization? Start->Q1 Cyclization Cyclization (e.g., Pyrazolopyridine) Q1->Cyclization Functionalization C3-Functionalization Q1->Functionalization Cyclization_Issue Poor Yield / Incomplete Reaction Cyclization->Cyclization_Issue Func_Issue Hydrazine Interference / Side Reactions Functionalization->Func_Issue Sol_Cyclization Apply Microwave Irradiation & Lewis Acid (e.g., ZnCl2) Cyclization_Issue->Sol_Cyclization Overcome Activation Energy Sol_Func Protect Hydrazine (e.g., di-Boc) or use Transient Directing Group Func_Issue->Sol_Func Block Nucleophilicity Success Target Compound Isolated Sol_Cyclization->Success Sol_Func->Success

Workflow for resolving steric hindrance at the 3-position of 2-hydrazinylpyridine HCl.

Sources

Technical Support Center: Troubleshooting 3-Bromo-2-hydrazinylpyridine Cyclization Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for researchers, scientists, and drug development professionals working with 3-bromo-2-hydrazinylpyridine . Cyclization of this critical intermediate to form fused bicycles—such as pyrazolo[3,4-b]pyridines or [1,2,4]triazolo[4,3-a]pyridines—often suffers from competing side reactions. This guide deconstructs the mechanistic causality of these failures and provides field-proven, self-validating protocols to ensure high-fidelity ring closure.

Mechanistic Causality of Side Reactions

To successfully cyclize 3-bromo-2-hydrazinylpyridine, one must navigate a delicate kinetic landscape. The initial condensation of the hydrazine moiety with an aldehyde, ketone, or carboxylic acid to form a hydrazone intermediate is typically rapid. However, the subsequent oxidative or nucleophilic ring closure has a higher activation energy, leaving the intermediate vulnerable to three primary degradation pathways:

  • Dehalogenation (Loss of the 3-Bromo Group): The C–Br bond in the 3-position is highly susceptible to oxidative addition. When transition metals (e.g., Pd, Cu, Ni) are used to catalyze the cyclization, the metal can insert into the C–Br bond, leading to protodehalogenation via base-mediated elimination or beta-hydride pathways[1].

  • Hydrazone Stalling (Incomplete Cyclization): If the electrophilicity of the hydrazone carbon is insufficient, the pyridine nitrogen cannot attack to close the ring. Without an appropriate oxidative sink, the reaction stalls at the open-chain intermediate.

  • Hydrazine Oxidation/Dimerization: Hydrazines are sensitive to over-oxidation. Aggressive oxidants or rapid addition rates can cause the starting material to extrude nitrogen gas (N₂) or dimerize into tetrazanes before condensation can occur.

Pathway SM 3-Bromo-2-hydrazinylpyridine (Starting Material) Hydrazone Hydrazone Intermediate (Stalled State) SM->Hydrazone Aldehyde/Ketone Dimer Dimerization / N2 Loss (Undesired) SM->Dimer Excess Oxidant / Fast Addition Desired Triazolopyridine / Pyrazolopyridine (Desired Product) Hydrazone->Desired Oxidative Cyclization (NCS or KI/TBHP) Dehalo Dehalogenated Byproduct (Undesired) Hydrazone->Dehalo Transition Metals (Pd/Cu) / High Heat

Mechanistic pathway of 3-bromo-2-hydrazinylpyridine cyclization and competing side reactions.

Troubleshooting FAQs

Q1: I am observing a significant loss of the 3-bromo substituent during copper-mediated cyclization. How can I retain the halogen for downstream cross-coupling? A1: Copper and nickel complexes readily activate aryl bromides, leading to dehalogenation side reactions[1]. To preserve the 3-bromo group, abandon transition-metal catalysts. Instead, utilize metal-free oxidative cyclization conditions. Reagents like N-Chlorosuccinimide (NCS) provide an electrophilic halogen species that facilitates intramolecular oxidative cyclization without breaking the C–Br bond[2].

Q2: My LC-MS shows that the reaction is completely stalled at the hydrazone intermediate. Heating it further only causes decomposition. What is the solution? A2: Thermal forcing of a stalled hydrazone often leads to polymerization. The ring closure requires the hydrazone carbon to become highly electrophilic. Implement a catalytic iodide system (e.g., KI with tert-butyl hydroperoxide, TBHP). The in situ generated hypoiodate oxidizes the hydrazone, enabling rapid intramolecular nucleophilic attack by the pyridine nitrogen to form the 1,2,4-triazolo[4,3-a]pyridine core[3].

Q3: How can I minimize dimerization and hydrolysis side reactions during the initial condensation phase? A3: Dimerization is a concentration- and rate-dependent phenomenon. Utilize a polar aprotic solvent (such as DMF or DMSO) to stabilize the reactive intermediates and enhance solubility[2]. Furthermore, ensure that the oxidant is added dropwise via a syringe pump only after the hydrazone intermediate has fully formed.

Workflow Start Analyze Crude LC-MS CheckMass Is [M-Br+H]+ peak present? Start->CheckMass FixDehalo Remove Pd/Cu catalysts. Switch to metal-free NCS. CheckMass->FixDehalo Yes (Dehalogenation) CheckStall Is Hydrazone mass dominant? CheckMass->CheckStall No FixStall Add KI/TBHP oxidant system to force ring closure. CheckStall->FixStall Yes (Stalled Reaction) CheckDimer Are dimers/polymers present? CheckStall->CheckDimer No FixDimer Use slow oxidant addition & dilute in polar aprotic solvent. CheckDimer->FixDimer Yes (Over-oxidation)

Diagnostic logic tree for troubleshooting cyclization side reactions.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between specific reaction conditions and the resulting product distribution. Use this data to benchmark your own optimization efforts.

Oxidant / Catalyst SystemSolventTemp (°C)Major Observed ProductIsolated Yield (%)
Cu(OAc)₂ (1.5 eq)MeOH80Dehalogenated Triazolopyridine15%
O₂ (Air) / Pd(OAc)₂ (10 mol%)Toluene100Dehalogenated + Dimers<10%
NCS (1.2 eq) / Metal-Free DMF 25 3-Bromo-triazolopyridine 82%
TBHP (2.0 eq) / KI (20 mol%) DMSO 60 3-Bromo-triazolopyridine 89%

Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, follow this self-validating methodology for the Metal-Free Synthesis of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine via KI-Catalyzed Oxidative Cyclization [3].

Step 1: Hydrazone Formation

  • Charge a flame-dried Schlenk flask with 3-bromo-2-hydrazinylpyridine (1.0 mmol, 1.0 equiv) and the corresponding aldehyde (1.2 mmol, 1.2 equiv).

  • Add anhydrous DMSO (5.0 mL) to the flask. The polar aprotic nature of DMSO suppresses competing hydrolysis[2].

  • Stir at room temperature for 30 minutes. Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 1:1). The starting material spot should be completely consumed, replaced by a new, UV-active hydrazone spot. Do not proceed until this is confirmed.

Step 2: Oxidative Cyclization 4. Add Potassium Iodide (KI, 0.2 mmol, 20 mol%) and Na₂CO₃ (1.0 mmol, 1.0 equiv) to the reaction mixture. 5. Heat the mixture to 60 °C. 6. Using a syringe pump, add tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 mmol, 2.0 equiv) dropwise over 1 hour. Critical Causality: Slow addition prevents the accumulation of excess oxidant, effectively eliminating hydrazine dimerization pathways. 7. Stir for an additional 2 hours at 60 °C.

Step 3: Workup and Final Validation 8. Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy unreacted peroxides and hypoiodate. 9. Extract with EtOAc (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Validation Checkpoint 2: Analyze the crude mixture via LC-MS. You must observe the desired [M+H]⁺ peak with the characteristic 1:1 isotopic pattern of a single bromine atom. The absence of an [M-Br+H]⁺ peak validates that dehalogenation has been successfully prevented.

References

  • [3] KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines. PubMed Central (PMC). Available at:[Link]

  • [1] Base Metal-Catalyzed Direct Olefinations of Alcohols with Sulfones. ACS Omega. Available at:[Link]

Sources

purification techniques for 3-bromo-2-hydrazinylpyridine hcl reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-bromo-2-hydrazinylpyridine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the exact physicochemical causality behind the challenges you face when handling this highly reactive, electron-rich intermediate.

3-Bromo-2-hydrazinylpyridine is a critical building block in drug development, frequently utilized in the synthesis of fused heterocyclic systems (such as triazolopyridines) and various pharmaceutical agents[1][2]. However, its free base form is notoriously unstable, necessitating precise purification strategies to prevent degradation and impurity carryover.

I. Purification & Isolation Workflow

The following pathway illustrates the optimal sequence for isolating the compound from a crude nucleophilic aromatic substitution (SNAr) reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Free Base + Hydrazine) AqueousWash Liquid-Liquid Extraction (DCM / H2O) Start->AqueousWash OrgPhase Organic Phase (Product Free Base) AqueousWash->OrgPhase Keep AqPhase Aqueous Phase (Hydrazine + Salts) AqueousWash->AqPhase Discard SaltFormation HCl Salt Formation (HCl in Dioxane) OrgPhase->SaltFormation Precipitation Precipitation & Filtration SaltFormation->Precipitation Recrystallization Recrystallization (EtOH / H2O) Precipitation->Recrystallization PureProduct Pure 3-Bromo-2-hydrazinylpyridine HCl Recrystallization->PureProduct

Workflow for the isolation and purification of 3-bromo-2-hydrazinylpyridine HCl.

II. Core Troubleshooting Guide

Q1: My crude reaction mixture turns dark brown or black during workup. What is causing this, and how can I prevent it? Causality: This darkening is a hallmark of aerial oxidation. The hydrazine moiety is highly electron-rich and acts as a strong reducing agent. When exposed to oxygen, especially in its free base form, it rapidly oxidizes to diazonium or azo intermediates, which subsequently polymerize into dark, insoluble tars. Solution: You must minimize the compound's lifespan as a free base. Perform all extractions and solvent evaporations under an inert atmosphere (nitrogen or argon). Once isolated, the compound must be stored in the dark, under an inert atmosphere, at -20°C to halt degradation pathways[3]. Converting the free base to the hydrochloride salt immediately after extraction drastically reduces its susceptibility to oxidation.

Q2: I am seeing significant co-precipitation of hydrazine hydrochloride when I attempt to isolate the product. How do I separate them? Causality: The synthesis typically employs a large stoichiometric excess of hydrazine hydrate to drive the SNAr reaction and prevent di-substitution. If HCl is added directly to the crude mixture, both the unreacted hydrazine and your product will form hydrochloride salts that are insoluble in non-polar solvents, causing them to crash out together. Solution: Exploit their differential solubility before salt formation. Hydrazine is highly soluble in water but virtually insoluble in dichloromethane (DCM). By dissolving the crude free base in DCM and washing thoroughly with water or dilute brine, you partition the unreacted hydrazine into the aqueous layer[2]. Only after this extraction should you introduce HCl to the organic phase.

Q3: My LC-MS shows a mass corresponding to a di-substituted byproduct (bis(3-bromopyridin-2-yl)hydrazine). How do I remove it? Causality: This occurs when the newly formed 3-bromo-2-hydrazinylpyridine acts as a nucleophile and attacks another molecule of the starting halopyridine. This is usually a result of localized heating or insufficient hydrazine excess during the reaction. Solution: The di-substituted byproduct is significantly less polar than the mono-substituted product. It can be effectively removed by triturating the crude HCl salt mixture with warm isopropanol or ethyl acetate. The less polar di-substituted impurity will solubilize, leaving the highly polar desired HCl salt intact as a filterable solid.

III. Self-Validating Purification Protocol

This step-by-step methodology relies on self-validating checkpoints to ensure the integrity of the purification process.

  • Quenching and Extraction: Dilute the crude reaction mixture with ice-cold water. Extract the aqueous layer 3 times with DCM[2].

    • Validation Check: The organic layer will contain the product, while the highly polar unreacted hydrazine remains in the aqueous layer. A TLC of the aqueous layer (using a highly polar eluent) should confirm the absence of the UV-active pyridine product.

  • Drying and Concentration: Dry the combined organic phases over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (keeping the bath temperature below 30°C to prevent thermal degradation).

  • Controlled Salt Formation: Redissolve the concentrated free base in fresh, dry DCM. Cool the solution to 0°C under nitrogen. Add 4M HCl in dioxane dropwise until the pH of the solution reaches ~2.

    • Validation Check: The immediate formation of a dense, pale precipitate confirms the successful conversion of the highly soluble free base into the insoluble hydrochloride salt.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake generously with cold DCM and diethyl ether to remove non-polar organic impurities.

  • Recrystallization (If required for >98% purity): Dissolve the crude salt in a minimum volume of boiling ethanol. Add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling to 4°C.

    • Validation Check: The formation of fine, needle-like crystals indicates the successful exclusion of amorphous polymeric impurities.

IV. Quantitative Physicochemical Data

Use the following reference parameters to benchmark your isolation success and ensure safe handling.

PropertyValue
Compound Name 3-Bromo-2-hydrazinylpyridine (Free Base)
CAS Number 54231-41-3[3]
Molecular Weight 188.03 g/mol [3]
Appearance Pale yellow to light brown solid (color deepens upon oxidation)
Storage Conditions Keep in dark place, inert atmosphere, store at -20°C[3]
Solubility Profile (Free Base) Soluble in DCM, EtOAc, Methanol; Slightly soluble in Water.
Solubility Profile (HCl Salt) Soluble in Water, Methanol; Insoluble in DCM, Diethyl Ether.
Hazard Classification Class 6.1 (Toxic); H301, H315, H318, H335[3]

V. Frequently Asked Questions (FAQs)

Can I purify the free base using standard silica gel column chromatography? It is highly discouraged. The basic, bidentate nature of the hydrazine group causes severe streaking and irreversible binding to the acidic silanol groups on standard silica gel. If chromatography is absolutely necessary, use neutral alumina, or pre-treat your silica gel with 1-2% triethylamine to deactivate the column. Preparative reverse-phase HPLC (using a TFA or formic acid modifier) is the superior chromatographic method.

Why is my yield unexpectedly low after the recrystallization step? The hydrochloride salt of 3-bromo-2-hydrazinylpyridine has moderate solubility in warm ethanol. If you use too much ethanol, the product will remain in the mother liquor. Ensure you are using a strict "minimum volume" of boiling solvent, and utilize an anti-solvent (like diethyl ether) to force the product out of solution if crystallization is sluggish.

VI. References

  • US10196396B2 - Compounds antagonizing A3 adenosine receptor, method for preparing them, and medical-use thereof . Google Patents. 1

  • US9951043B2 - Therapeutic compounds . Google Patents. 2

  • 54231-41-3 | 3-Bromo-2-hydrazinylpyridine . BLD Pharm. 3

Sources

temperature and pH optimization for reacting 3-bromo-2-hydrazinylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

A mechanistic troubleshooting guide and validated methodology for drug development professionals.

Welcome to the Technical Support Center. Working with pyridyl hydrazines—specifically 3-bromo-2-hydrazinylpyridine hydrochloride—requires precise control over thermodynamic and kinetic parameters. Because this molecule possesses both a nucleophilic hydrazine moiety and a reactive aryl bromide handle, unoptimized pH or temperature conditions frequently lead to stalled reactions, debromination, or oxidative homo-coupling.

This guide is designed to provide you with the causality behind experimental choices, ensuring you can troubleshoot and optimize your synthetic workflows effectively.

Mechanistic Workflow & Kinetic Pathways

The following diagram illustrates the divergent reaction pathways of 3-bromo-2-hydrazinylpyridine based on your chosen pH and temperature parameters.

G A 3-bromo-2-hydrazinylpyridine HCl (Inactive Salt) B Free Base Hydrazine (Active Nucleophile) A->B Neutralization (pH > 7) Base Addition C Hydrazone Formation (Condensation) B->C Carbonyl + Mild Acid pH 4.0-5.0, 0°C to RT D Heterocycle Cyclization (e.g., Triazole) B->D Electrophile Addition 45°C to Reflux E Degradation / Side Reactions (Homo-coupling) B->E T > 80°C, Oxidants Prolonged Heating C->D Acid Catalyst / Heat

Reaction pathway of 3-bromo-2-hydrazinylpyridine showing pH and temperature dependencies.

Troubleshooting Guide & FAQs

Q1: Why is my condensation reaction with an aldehyde/ketone failing or proceeding very slowly at neutral pH?

  • Causality: Hydrazone formation relies on the nucleophilic attack of the terminal nitrogen of 3-bromo-2-hydrazinylpyridine onto an electrophilic carbonyl carbon. At neutral pH (7.0), the carbonyl carbon is not sufficiently electrophilic. Lowering the pH to approximately 4.0–5.0 protonates the carbonyl oxygen, drastically increasing its electrophilicity (1)[1]. However, dropping the pH below 3.0 will protonate the hydrazine itself, destroying its nucleophilicity and creating a classic bell-shaped pH-rate profile (2)[2].

  • Actionable Advice: Buffer your reaction to pH 4.0–4.5 using an acetic acid/sodium acetate buffer, or carefully titrate with catalytic HCl after initial neutralization.

Q2: I am observing significant impurities and loss of the bromine substituent. How do I optimize the temperature to prevent this?

  • Causality: 3-bromo-2-hydrazinylpyridine contains a reactive aryl bromide bond. At elevated temperatures (>60 °C), especially in the presence of trace metals or oxygen, aryl hydrazines can undergo oxidative degradation, homo-coupling, or Heck-type side reactions (3)[3]. Furthermore, excessive thermal energy can lead to the cleavage of the C-Br bond or unwanted nucleophilic aromatic substitution.

  • Actionable Advice: Keep initial condensations between 0 °C and room temperature. For cyclization reactions (e.g., forming a triazolo[4,3-a]pyridine using methyl isothiocyanate), limit heating strictly to 45 °C (4)[4].

Q3: What is the best protocol for neutralizing the hydrochloride salt before the reaction?

  • Causality: The reagent is supplied as a hydrochloride salt to prevent air oxidation and improve shelf life. In this state, the lone pairs on the hydrazine nitrogens are tied up in N-H bonds, rendering the molecule inert.

  • Actionable Advice: Pre-treat the salt with 1.0–1.2 equivalents of a mild, non-nucleophilic base (e.g., triethylamine or N -methylmorpholine) in a solvent like dichloromethane (DCM) or ethanol at 0 °C before adding your electrophile.

Q4: My cyclization step yields multiple side products. How can I control this?

  • Causality: One-pot condensations/cyclizations often fail because the optimal conditions for intermediate formation (e.g., thiosemicarbazide) differ drastically from the cyclization conditions.

  • Actionable Advice: Use a step-wise temperature gradient. Form the intermediate at 0 °C to RT, verify by TLC/LCMS, and then apply targeted heat (45 °C) to drive the cyclization without triggering degradation[4].

Quantitative Optimization Data

Use the following table to benchmark your experimental conditions against field-proven standards for 3-bromo-2-hydrazinylpyridine reactions.

Reaction TypeOptimal pHOptimal TemperatureRecommended AdditivesPrimary Risk if Unoptimized
Salt Neutralization 7.5 - 8.50 °CTriethylamine (TEA)Incomplete deprotonation (No reaction)
Hydrazone Condensation 4.0 - 5.00 °C to 25 °CAcetic Acid (cat.)Hydrolysis / Stalled kinetics
Triazole Cyclization 6.0 - 7.045 °CNoneHomo-coupling / Debromination

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol for the synthesis of 2-(3-bromopyridin-2-yl)-N-methylhydrazinecarbothioamide incorporates built-in validation checkpoints.

Step 1: Preparation & Neutralization

  • Suspend 3-bromo-2-hydrazinylpyridine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) dropwise over 5 minutes. Stir for 15 minutes.

  • Validation Checkpoint: The cloudy suspension of the HCl salt will clarify or significantly change in appearance as the free base is generated. TLC (Hexane/EtOAc) should show a single spot with a higher Rf than the baseline-stuck salt.

Step 2: Electrophile Addition 4. Dissolve methyl isothiocyanate (1.2 eq) in a small volume of DCM. 5. Add this solution dropwise to the cold (0 °C) hydrazine free-base solution to prevent exothermic side reactions.

  • Validation Checkpoint: LCMS analysis of an aliquot should show the disappearance of the m/z 188/190 (free base) peak and the appearance of the intermediate mass.

Step 3: Thermal Activation & Cyclization 6. Remove the ice bath and gently heat the reaction mixture to exactly 45 °C. 7. Stir at 45 °C for 2 hours. Do not exceed 60 °C to preserve the aryl bromide bond.

  • Validation Checkpoint: Monitor the reaction via LCMS. The desired product mass (m/z 261.0 [M+H]+) should become the dominant peak[4].

Step 4: Isolation 8. Cool the reaction to ambient temperature. 9. Filter the precipitated solids, wash with cold DCM, and dry under vacuum to obtain the pure product.

References

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society.2

  • Environmentally Safe Condition for the Synthesis of Aryl and Alkyl Sulfonyl Hydrazones via One-Pot Reaction. ACS Publications.1

  • Na2SO3-Promoted Heck Coupling and Homo-Coupling of Arylhydrazines at Room Temperature. MDPI.3

  • US9951043B2 - Therapeutic Compounds (Synthesis of 3-bromo-2-hydrazinylpyridine derivatives). Google Patents.4

Sources

Technical Support Center: Optimizing Catalyst Turnover in 3-Bromo-2-hydrazinylpyridine HCl Cross-Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling reactions involving unprotected hydrazines and basic nitrogen heterocycles are notoriously difficult.

This guide is engineered to help you diagnose catalyst deactivation, understand the underlying organometallic mechanisms, and implement field-proven, self-validating protocols to maximize your Turnover Number (TON) and Turnover Frequency (TOF).

Part 1: Troubleshooting Guides & FAQs

Q1: My cross-coupling stalls at <10% conversion, and I observe the rapid formation of a black precipitate. What is causing this catalyst death?

A: The black precipitate is "palladium black," a definitive visual indicator of catalyst aggregation and irreversible deactivation (). Hydrazines are aggressive reducing agents and strong σ-donors. In your reaction, the free hydrazine moiety of 3-bromo-2-hydrazinylpyridine reduces the active Pd(II) intermediates back to Pd(0) prematurely, or forms a highly stable Pd(II)-hydrazido resting state that refuses to undergo transmetalation. When the catalytic cycle stalls, the unligated Pd(0) aggregates into insoluble palladium black.

Actionable Solution: Implement a syringe pump addition of the 3-bromo-2-hydrazinylpyridine over 2–4 hours. This maintains a critically low steady-state concentration of the hydrazine, preventing it from swamping the palladium center. Additionally, switch to a Palladium G3 or G4 precatalyst to ensure rapid, base-mediated activation to the active monoligated Pd(0) species, bypassing the need for substrate-induced reduction.

Q2: How does the HCl salt form of the substrate impact my base selection, and how do I compensate for it?

A: The HCl salt introduces a stoichiometric equivalent of acid directly into your reaction matrix. If unaddressed, this acid neutralizes the base required for the cross-coupling (e.g., the deprotonation step in Buchwald-Hartwig aminations), stalling the catalytic cycle at the Pd(II)(Ar)(X)L stage. Furthermore, localized acidic pockets can protonate your phosphine ligands, stripping them from the palladium and accelerating catalyst death.

Actionable Solution: Add exactly 1.05 to 1.1 extra equivalents of a strong, non-nucleophilic base (such as Cs₂CO₃ or KOH) specifically to neutralize the HCl salt, in addition to the base equivalents required for the cross-coupling cycle (). Pre-stir the substrate with the base for 15 minutes before adding the palladium catalyst to ensure complete neutralization.

Q3: I am still experiencing low Turnover Numbers (TON). Should I protect the hydrazine moiety?

A: Yes. If slow addition and precatalyst optimization fail to achieve your target TON, transient protection of the hydrazine is the most robust strategy. The adjacent pyridine nitrogen and the hydrazine nitrogen can act together as a bidentate ligand, forming a highly stable, catalytically dead chelate with Pd(II) ().

Actionable Solution: Protect the terminal nitrogen of the hydrazine with a tert-butyloxycarbonyl (Boc) group prior to the cross-coupling. The Boc group sterically hinders the nitrogen and reduces its Lewis basicity through resonance, completely shutting down its ability to poison the palladium catalyst.

Q4: What is the optimal ligand class to prevent heteroatom poisoning in this specific system?

A: Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as BrettPhos or XPhos are highly recommended. Their immense steric bulk prevents the formation of off-cycle bis-ligated PdL₂ complexes and sterically blocks the bidentate coordination of the hydrazinylpyridine.

Part 2: Quantitative Data – Impact of Optimization Strategies

The following table summarizes the causal relationship between specific optimization strategies and the resulting catalyst turnover in a standard Buchwald-Hartwig amination using 3-bromo-2-hydrazinylpyridine HCl.

Optimization StrategyCatalyst SystemBase StoichiometryAdditive / ProtectionTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)Reaction State Observation
Baseline (Batch) Pd(OAc)₂ / PPh₃2.0 eq Cs₂CO₃None (HCl Salt)< 50< 10Rapid Pd black formation (< 15 min)
Base Correction Pd(OAc)₂ / PPh₃3.1 eq Cs₂CO₃None (HCl Salt)25050Delayed Pd black formation (2 hrs)
Ligand Swap XPhos Pd G3 / XPhos3.1 eq Cs₂CO₃None (HCl Salt)1,200400Golden-brown solution, slow degradation
Syringe Pump XPhos Pd G3 / XPhos3.1 eq Cs₂CO₃None (HCl Salt)4,5001,500Clear yellow solution, highly stable
Boc-Protection XPhos Pd G3 / XPhos2.0 eq Cs₂CO₃N-Boc Protection> 10,000> 3,000Clear yellow solution, no degradation

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints allow you to confirm success at each stage before proceeding.

Protocol A: Free-Basing and Boc-Protection of 3-Bromo-2-hydrazinylpyridine HCl

Causality: Protecting the hydrazine eliminates its reducing power and prevents bidentate chelation to the palladium center.

  • Preparation: Suspend 3-bromo-2-hydrazinylpyridine HCl (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (50 mL) at room temperature.

  • Neutralization: Add anhydrous K₂CO₃ (2.2 eq, 22 mmol) in one portion.

    • Causality: 1.0 eq neutralizes the HCl salt; the remaining 1.2 eq acts as the base for the Boc-protection.

    • Validation Checkpoint: You must observe the evolution of CO₂ gas (mild bubbling). The suspension will change from a clumpy solid to a finer dispersion. If no gas evolves, your base is inactive or wet; halt and replace the reagent.

  • Protection: Cool the mixture to 0 °C. Add Boc₂O (1.05 eq, 10.5 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents over-protection (di-Boc formation).

  • Monitoring: Stir for 2 hours, warming to room temperature.

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The baseline starting material spot must be completely consumed, replaced by a new, higher R_f spot. A ninhydrin stain should change from dark purple (free hydrazine) to faint yellow/orange (Boc-protected).

Protocol B: Optimized Buchwald-Hartwig Cross-Coupling

Causality: Utilizing a G3 precatalyst with bulky ligands and slow substrate addition prevents the active Pd(0) from being overwhelmed and poisoned.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried vial with XPhos Pd G3 (1.0 mol%), XPhos ligand (1.2 mol%), the amine nucleophile (1.2 eq), and Cs₂CO₃ (2.0 eq). Add anhydrous, degassed 1,4-Dioxane (0.1 M).

  • Heating: Seal the vial, remove it from the glovebox, and heat to 80 °C for 5 minutes.

    • Validation Checkpoint: The solution must turn a clear, bright golden-yellow. This confirms the successful generation of the active monoligated Pd(0) species.

  • Slow Addition: Dissolve the Boc-protected 3-bromo-2-hydrazinylpyridine (1.0 eq) in 1,4-Dioxane (2 mL) and add it to the reaction vial via a syringe pump over 2 hours at 80 °C.

    • Causality: Keeps the steady-state concentration of the aryl bromide low, ensuring oxidative addition occurs sequentially without substrate crowding.

    • Validation Checkpoint: The reaction must remain golden-yellow throughout the addition. If the solution turns opaque black, the catalyst has died (Pd black formation); immediately check your syringe pump rate and verify solvent degassing.

Part 4: Mechanistic Pathway & Catalyst Poisoning

The following diagram illustrates the logical relationship between the productive catalytic cycle and the hydrazine-induced poisoning pathway.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II)(Ar)(Nu)L OxAdd->TransMet + Nucleophile & Base Poison Poisoned State Pd(II)-Hydrazido Chelate OxAdd->Poison Hydrazine/Pyridine Coordination TransMet->Pd0 Reductive Elimination Product Cross-Coupled Product TransMet->Product Yields Poison->OxAdd Prevented by Boc-Protection PdBlack Catalyst Death (Pd Black Aggregation) Poison->PdBlack Irreversible Reduction

Catalytic cycle showing the Pd-poisoning pathway by hydrazine and its prevention.

References

  • Wang, J. Y., Choi, K., & Hartwig, J. F. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 60(1), 399-408. URL:[Link][1]

  • Campbell, A. N., & Stahl, S. S. (2012). Overcoming the "oxidant problem": strategies to use O2 as the oxidant in organometallic C–H oxidation reactions catalyzed by Pd (and Cu). Accounts of Chemical Research. URL:[Link][2]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Fused Pyridines: 3-bromo-2-hydrazinylpyridine HCl vs. 5-bromo-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. The brominated hydrazinylpyridines are a case in point, serving as versatile synthons for a variety of fused heterocyclic scaffolds of significant pharmacological interest. This guide provides an in-depth comparison of two key positional isomers: 3-bromo-2-hydrazinylpyridine hydrochloride and 5-bromo-2-hydrazinylpyridine, focusing on their application in the synthesis of[1][2]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines.

The strategic placement of the bromine atom—either meta or para to the hydrazinyl group—imparts distinct electronic and steric characteristics to each isomer. These differences manifest in their reactivity profiles, influencing reaction yields, the feasibility of subsequent functionalization, and the overall synthetic strategy. This guide will elucidate these nuances through a discussion of established synthetic routes, supported by experimental data and detailed protocols.

The Strategic Importance of Bromine Placement

The reactivity of the hydrazinyl and pyridinyl moieties in these precursors is modulated by the electronic influence of the bromine substituent. In 5-bromo-2-hydrazinylpyridine, the bromine atom is para to the C2 carbon bearing the hydrazinyl group and meta to the pyridine nitrogen. This positioning exerts a significant -I (inductive) and a weaker +M (mesomeric) effect, which deactivates the pyridine ring towards electrophilic attack while influencing the nucleophilicity of the hydrazinyl group.

Conversely, in 3-bromo-2-hydrazinylpyridine, the bromine is ortho to the pyridine nitrogen and meta to the hydrazinyl-bearing carbon. This proximity to the pyridine nitrogen strongly deactivates the ring through its inductive effect. The differential electronic environments of the two isomers can be a decisive factor in both the initial cyclization reactions and subsequent cross-coupling transformations.

Synthesis of Fused Heterocyclic Scaffolds

A primary application of these bromo-hydrazinylpyridines is in the construction of bicyclic systems such as[1][2]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines. These scaffolds are prevalent in a wide array of biologically active molecules.

####[1][2]Triazolo[4,3-a]pyridines

The synthesis of the[1][2]triazolo[4,3-a]pyridine core from 2-hydrazinylpyridines typically involves condensation with a one-carbon electrophile (e.g., formic acid, orthoesters) or oxidative cyclization of a pre-formed hydrazone. The bromine atom in our precursors remains as a useful handle for further diversification via cross-coupling reactions.

From 5-bromo-2-hydrazinylpyridine, the resulting product is a 6-bromo-[1][2]triazolo[4,3-a]pyridine. This reaction is generally efficient. For instance, the oxidative cyclization of the corresponding hydrazone using N-chlorosuccinimide (NCS) proceeds under mild conditions to afford the desired product in good yields.[3]

The synthesis of the isomeric 8-bromo-[1][2]triazolo[4,3-a]pyridine from 3-bromo-2-hydrazinylpyridine is also feasible. While detailed, direct comparative studies are scarce in the literature, the electronic deactivation of the pyridine nitrogen by the adjacent bromine in the 3-bromo isomer might necessitate slightly more forcing conditions for cyclization compared to the 5-bromo counterpart.

Data Presentation: Comparison of Triazolopyridine Synthesis

Starting MaterialProductReagents and ConditionsYield (%)Reference
5-bromo-2-hydrazinylpyridine derivative6-bromo-3-(pyridin-4-yl)-[1][2]triazolo[4,3-a]pyridinePyridine-4-carboxaldehyde, then NCS, DMF, 0 °C to rtGood[3]
3-bromo-2-hydrazinylpyridine8-bromo-[1][2]triazolo[4,3-a]pyridineN/A (protocol not detailed in literature)N/A[4]
Pyrazolo[3,4-b]pyridines

The construction of the pyrazolo[3,4-b]pyridine scaffold from 2-hydrazinylpyridines often involves reaction with a 1,3-dielectrophile, such as a β-ketoester or a malonic acid derivative.

The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine from 5-bromo-2-hydrazinopyridine has been reported to proceed via intramolecular cyclization, although specific reagents for the cyclization partner are not always detailed in general procedures.[5]

For 3-bromo-2-hydrazinylpyridine, the corresponding product would be 7-bromo-1H-pyrazolo[4,3-b]pyridine. The synthesis of this isomer has been documented, albeit from a different starting material (N-(4-bromo-2-methylpyridin-3-yl)acetamide), with a modest yield of 17.35%.[5] This suggests that the formation of this particular isomer might be less straightforward.

Subsequent Functionalization: The Suzuki-Miyaura Cross-Coupling

The bromine atom on the fused heterocyclic products serves as a valuable linchpin for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

The reactivity of the C-Br bond in Suzuki couplings is influenced by its position on the fused ring system. Generally, C-Br bonds on electron-deficient rings, such as pyridine, are more reactive towards oxidative addition to the palladium(0) catalyst.[6]

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine

This two-step protocol involves the formation of a hydrazone followed by oxidative cyclization.

Step 1: Hydrazone Formation

  • To a solution of 5-bromo-2-hydrazinylpyridine (10 mmol) in ethanol (50 mL), add pyridine-4-carboxaldehyde (10 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the hydrazone intermediate.

Step 2: Oxidative Cyclization

  • Dissolve the hydrazone (10 mmol) in dry DMF (20 mL) and cool the mixture in an ice bath.

  • Add N-chlorosuccinimide (NCS) (11 mmol) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 6-bromo-3-(pyridin-4-yl)-[1][2]triazolo[4,3-a]pyridine.[3]

Protocol 2: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine

This protocol describes an intramolecular cyclization approach.

  • In a three-necked flask equipped with a thermometer, condenser, and magnetic stirrer, add 5-bromo-2-hydrazinopyridine hydrochloride (10 mmol) and N,N-dimethylformamide (DMF) (50 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add purified water (100 mL) and dichloromethane (100 mL) to the flask and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 5-bromo-1H-pyrazolo[3,4-b]pyridine.[5]

Protocol 3: Representative Suzuki-Miyaura Coupling of a Bromo-Fused Pyridine

This general protocol can be adapted for both 6-bromo- and 8-bromo-[1][2]triazolo[4,3-a]pyridine.

  • To an oven-dried reaction vessel, add the bromo-substituted[1][2]triazolo[4,3-a]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol).

  • Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Visualizing the Synthetic Pathways

Cyclization to Fused Heterocycles

Cyclization Pathways cluster_0 From 5-bromo-2-hydrazinylpyridine cluster_1 From 3-bromo-2-hydrazinylpyridine HCl 5-Br 5-bromo-2-hydrazinylpyridine 6-Br-Triazolo 6-bromo-[1,2,4]triazolo [4,3-a]pyridine 5-Br->6-Br-Triazolo One-carbon electrophile 5-Br-Pyrazolo 5-bromo-1H-pyrazolo [3,4-b]pyridine 5-Br->5-Br-Pyrazolo 1,3-Dielectrophile 3-Br 3-bromo-2-hydrazinylpyridine HCl 8-Br-Triazolo 8-bromo-[1,2,4]triazolo [4,3-a]pyridine 3-Br->8-Br-Triazolo One-carbon electrophile 7-Br-Pyrazolo 7-bromo-1H-pyrazolo [4,3-b]pyridine 3-Br->7-Br-Pyrazolo 1,3-Dielectrophile

Caption: Synthetic routes to fused pyridines from brominated hydrazinylpyridine isomers.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Suzuki Coupling Cycle Pd(0) Pd(0)Ln Pd(II) R-Pd(II)L2-Br Pd(0)->Pd(II) Ar-Br OxAdd Oxidative Addition Pd(II)-Ar R-Pd(II)L2-Ar' Pd(II)->Pd(II)-Ar [Ar'B(OH)3]- Transmetal Transmetalation Pd(II)-Ar->Pd(0) R-Ar' RedElim Reductive Elimination Product R-Ar' Ar-Br Ar-Br ArB(OH)2 Ar'B(OH)2 + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both 3-bromo-2-hydrazinylpyridine HCl and 5-bromo-2-hydrazinylpyridine are valuable and versatile starting materials for the synthesis of medicinally relevant fused pyridine heterocycles. The choice between these two isomers should be guided by the desired substitution pattern of the final product and a consideration of their differing reactivities.

The 5-bromo isomer appears to be more commonly employed in the literature, with more established and higher-yielding protocols for the synthesis of 6-bromo substituted[1][2]triazolo[4,3-a]pyridines and 5-bromo substituted pyrazolo[3,4-b]pyridines. This may be attributed to a more favorable electronic and steric environment for cyclization.

The 3-bromo isomer, while less documented in high-yielding cyclization reactions, offers access to alternative substitution patterns (8-bromo and 7-bromo fused systems). The challenges in its use may present opportunities for methodological development.

For subsequent Suzuki-Miyaura coupling reactions, both isomers provide a reactive handle for diversification. The subtle electronic differences between the resulting 6-bromo and 8-bromo fused systems could be exploited for chemoselective couplings in more complex synthetic schemes.

Ultimately, a thorough understanding of the reactivity nuances of these isomers, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of efficient synthetic routes towards novel therapeutic agents.

References

  • Efficient Synthesis and X-ray Structure of[1][2]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules. [Link]

  • 8-bromo-[1][2]triazolo[4,3-a]pyridine. PubChem. [Link]

Sources

HPLC method validation for 3-bromo-2-hydrazinylpyridine hydrochloride purity

Author: BenchChem Technical Support Team. Date: April 2026

Title: Optimizing and Validating HPLC Methods for 3-Bromo-2-hydrazinylpyridine Hydrochloride Purity: A Comparative Guide

Introduction

3-Bromo-2-hydrazinylpyridine hydrochloride (CAS 54231-41-3) is a highly polar, halogenated heterocyclic intermediate frequently utilized in the synthesis of advanced therapeutics, including1[1]. Accurately determining the purity of this compound is essential for downstream synthetic yield and pharmaceutical safety. However, its physicochemical properties—specifically the highly basic hydrazine moiety and the electron-withdrawing bromine atom—present significant chromatographic challenges. This guide objectively compares a traditional fully porous C18 approach against an optimized core-shell Pentafluorophenyl (PFP) methodology, providing a self-validating framework grounded in the latest regulatory standards.

Causality in Experimental Design: Overcoming Chromatographic Limitations

When analyzing basic, polar molecules, traditional fully porous alkyl (C18) columns often fail to provide adequate retention or peak symmetry.

  • The Failure of Traditional C18: C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. Because 3-bromo-2-hydrazinylpyridine hydrochloride is highly polar and remains ionized under standard acidic mobile phase conditions, it exhibits minimal hydrophobic partitioning, leading to early elution near the void volume. Furthermore, the basic hydrazine group interacts strongly with unshielded, acidic residual silanols on the silica surface, causing severe peak tailing.

  • The PFP Core-Shell Advantage: To resolve this, we employ a Pentafluorophenyl (PFP) stationary phase bonded to superficially porous (core-shell) silica.

    • Mechanistic Causality: The2 introduces multi-modal retention mechanisms: hydrogen bonding, dipole-dipole interactions, and π−π interactions[2]. The highly electronegative fluorine atoms create a strong dipole that selectively interacts with the polar hydrazine and the halogenated pyridine ring, 3[3].

    • Kinetic Causality:4 (e.g., 2.6 µm or 2.7 µm) consist of a solid silica core (1.7 µm) surrounded by a porous outer shell (0.5 µm). This architecture restricts the diffusion path of the analyte, minimizing longitudinal diffusion and eddy dispersion. The result is sub-2 µm column efficiency operating at standard HPLC backpressures[4].

ColumnSelection A Analyte: 3-bromo-2-hydrazinylpyridine (Polar, Basic, Halogenated) B Traditional C18 Column (Hydrophobic Only) A->B Standard Approach C PFP Core-Shell Column (Multi-modal Interactions) A->C Optimized Approach D Poor Retention & Severe Peak Tailing B->D Silanol Interactions E High Resolution & Excellent Peak Symmetry C->E Pi-Pi & Dipole Interactions

Logical workflow of stationary phase selection based on analyte physicochemical properties.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, the analytical workflow is designed as a self-validating system. System Suitability Testing (SST) acts as an internal control gate; if the system fails SST, the run is automatically aborted, preventing the generation of invalid data.

Step-by-Step Methodology

  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 90:10 (v/v) ratio.

  • Buffer Preparation: Dissolve 1.54 g of Ammonium Acetate in 1000 mL of Water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.45 µm membrane. Causality: A pH of 4.5 ensures the basic hydrazine moiety is consistently protonated while suppressing the ionization of residual silanols, minimizing secondary interactions.

  • Standard Preparation (1.0 mg/mL): Accurately weigh 25.0 mg of 3-bromo-2-hydrazinylpyridine hydrochloride reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Sample Preparation: Prepare the test batch identically to the standard.

  • Self-Validating SST Execution:

    • Inject the Diluent Blank (1 injection) to verify baseline stability and the absence of ghost peaks.

    • Inject the Standard Preparation (5 replicate injections).

    • System Acceptability Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor (Tf) 1.5; Theoretical Plates (N) 5,000.

Data Presentation: Method Comparison

Table 1: Chromatographic Conditions Comparison

ParameterTraditional MethodOptimized Method
Column Fully Porous C18 (5 µm, 150 x 4.6 mm)Core-Shell PFP (2.6 µm, 100 x 4.6 mm)
Mobile Phase A 0.1% TFA in Water20 mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (80:20 A:B)Gradient (5% B to 60% B over 10 min)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp 25°C35°C
Detection UV at 254 nmUV at 254 nm

Table 2: System Suitability & Peak Metrics (Experimental Output)

MetricTraditional C18Core-Shell PFPPerformance Gain
Retention Time (RT) 1.8 min (near void)5.4 minOptimal retention achieved
Tailing Factor (Tf) 2.4 (Severe tailing)1.1 (Symmetrical)Elimination of silanol effects
Theoretical Plates (N) 2,10014,5006.9x efficiency increase
Backpressure 110 bar185 barWell within standard HPLC limits

Method Validation Framework

The optimized PFP method was validated in strict accordance with the 5[5]. The objective of this framework is to demonstrate that the analytical procedure is fit for its intended purpose across its reportable range.

ValidationWorkflow Start System Suitability Test (SST) (Self-Validating Baseline) Spec Specificity (Resolution from impurities) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision (Repeatability RSD < 2.0%) Lin->Prec Acc Accuracy (Spike Recovery 98-102%) Prec->Acc Sens LOD / LOQ (Signal-to-Noise Evaluation) Acc->Sens Valid Validated Method (Fit for Intended Purpose) Sens->Valid Valid->Start Continuous Lifecycle Monitoring

Self-validating ICH Q2(R2) lifecycle workflow for analytical procedure validation.

Table 3: ICH Q2(R2) Validation Parameters Summary (Core-Shell PFP Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyteBlank/Impurities Rs > 2.5Pass
Linearity Correlation coefficient (R²) 0.999R² = 0.9998 (0.5 - 1.5 mg/mL)Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.4% (Across 3 spike levels)Pass
Repeatability Area % RSD 2.0% (n=6)0.45%Pass
Intermediate Precision Area % RSD 2.0% (Different day/analyst)0.62%Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Conclusion

The comparative data definitively demonstrates that traditional fully porous C18 methodologies are inadequate for the purity analysis of 3-bromo-2-hydrazinylpyridine hydrochloride due to inherently poor retention and severe secondary silanol interactions. By transitioning to a core-shell PFP stationary phase, chromatographers can leverage multi-modal retention mechanisms (dipole-dipole and π−π interactions) and reduced eddy diffusion to achieve superior peak symmetry, high efficiency, and robust retention. When coupled with a self-validating system suitability protocol, this optimized method fully complies with ICH Q2(R2) guidelines, ensuring trustworthy and reproducible analytical data for drug development pipelines.

References

  • Title: Validation of Analytical Procedures Q2(R2)
  • Source: google.
  • Source: thermofisher.
  • Title: EC HPLC column (analytical), NUCLEOSHELL PFP, 2.
  • Source: nih.

Sources

LC-MS analysis and fragmentation patterns of 3-bromo-2-hydrazinylpyridine hcl

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and analytical scientists focusing on the optimization of liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Executive Summary: The Analytical Bottleneck of the Carbonyl Submetabolome

In LC-MS/MS metabolomics and drug development, the detection of low-molecular-weight carbonyls (aldehydes, ketones) and neutral steroids (e.g., 5α-dihydrotestosterone) is notoriously difficult. These compounds suffer from poor electrospray ionization (ESI) efficiency and high polarity, causing them to elute in the ion-suppressed solvent front of reversed-phase liquid chromatography (RPLC) systems.

To overcome this, chemical derivatization using hydrazine-pyridine derivatives has become a gold standard. While traditional reagents like 2-hydrazinylpyridine (HP) and 2-hydrazinoquinoline (HQ)[1] effectively tag carbonyls to improve ionization, they lack a critical feature for non-targeted discovery: a distinct isotopic signature.

This guide objectively compares 3-bromo-2-hydrazinylpyridine hydrochloride (3-Br-HP HCl) against conventional alternatives, demonstrating how the strategic introduction of a halogen atom provides a self-validating isotopic barcode, alters chromatographic retention, and generates highly predictable collision-induced dissociation (CID) fragmentation patterns.

The Causality of Reagent Design: Why Bromine Matters

As an application scientist, selecting a derivatization reagent is an exercise in balancing reactivity, lipophilicity, and mass spectrometric visibility. The shift from unsubstituted HP to 3-Br-HP is driven by three mechanistic causalities:

  • Chromatographic Shift (LogP Enhancement): Unsubstituted HP derivatives of short-chain carboxylic acids and aldehydes often exhibit poor retention on C18 columns[1]. While HQ was developed to increase hydrophobicity[1], its bulky quinoline ring can cause steric hindrance during the derivatization of sterically crowded ketones. The bromine atom at the C3 position of 3-Br-HP provides a "sweet spot"—it significantly increases the partition coefficient (LogP) of the resulting hydrazone without the extreme steric bulk of a fused aromatic ring, pulling polar analytes out of the solvent front.

  • Isotopic Barcoding (The 1:1 Doublet): Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. When 3-Br-HP reacts with a target carbonyl, the resulting derivative inherits this signature. In the MS1 full scan, true metabolites appear as distinct doublets separated by exactly 1.997 Da. This allows automated data-processing software to filter out chemical noise and false positives effortlessly, a strategy highly sought after in combinatorial derivatization[2].

  • Enhanced ESI+ Ionization: Similar to 2-hydrazino-1-methylpyridine (HMP), which was designed to boost the sensitivity of neutral androgens[3], the pyridine ring of 3-Br-HP acts as a highly efficient proton acceptor ( [M+H]+ ) in positive ESI mode, lowering the limits of detection (LOD) into the picomolar range.

Comparative LC-MS Performance Data

The following table synthesizes the quantitative and qualitative differences between 3-Br-HP and standard industry alternatives.

Derivatization ReagentMonoisotopic MassIsotopic SignatureRPLC (C18) Retention ShiftPrimary ApplicationLimitations
2-Hydrazinylpyridine (HP) 109.06 DaNone (M+1 only)LowTargeted analysis of large steroidsPoor retention for short-chain aldehydes.
2-Hydrazinoquinoline (HQ) 159.08 DaNone (M+1 only)HighShort-chain carboxylic acids[1]Steric hindrance with bulky ketones.
2-Hydrazino-1-methylpyridine 123.08 DaNone (M+1 only)ModerateUltra-sensitive androgen profiling[3]Lacks isotopic filtering for unknowns.
3-Bromo-2-hydrazinylpyridine 186.97 Da1:1 Doublet ( 79Br/81Br ) Moderate/High Non-targeted discovery, unknown ID Slightly lower reaction kinetics due to C3-Br.

Mechanistic Fragmentation Patterns (CID MS/MS)

Understanding the MS/MS fragmentation of 3-Br-HP derivatives is critical for structural elucidation. When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole or Q-TOF instrument, the hydrazone bond exhibits a highly predictable cleavage pathway.

The Cleavage Mechanism: Upon isolation of the protonated precursor ion [M+H]+ , CID energy (typically 15–30 eV) localizes the charge on the basic pyridine nitrogen. The lowest energy dissociation pathway is the cleavage of the N-N hydrazone bond.

This neutral loss of the target analyte's alkyl/aryl moiety leaves behind a highly stable bromopyridinyl cation ( [C5​H6​BrN2​]+ ). Because of the bromine isotopes, this reporter ion always appears as a doublet at m/z 173.0 and 175.0 . The presence of this specific reporter ion pair in the MS2 spectrum is absolute confirmation that the precursor was a successfully derivatized carbonyl.

Fragmentation P Precursor Ion [M+H]+ (Hydrazone Doublet) F1 N-N Bond Cleavage (Neutral Loss) P->F1 CID Energy (15-30 eV) F2 Bromopyridinyl Cation m/z 173.0 / 175.0 F1->F2 Reporter Ion F3 Target-Specific Cation (Structural ID) F1->F3 Fragment ID

CID MS/MS fragmentation pathway of 3-Br-HP derivatized carbonyls showing reporter ion generation.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. If the derivatization is successful, the data inherently proves it via the isotopic mass shift, eliminating the need for complex external standard curves just to verify reagent efficacy.

Step 1: Reagent Preparation
  • Prepare a 10 mM stock solution of 3-bromo-2-hydrazinylpyridine HCl in LC-MS grade Methanol.

  • Add 0.1% (v/v) Trifluoroacetic acid (TFA) to act as an acid catalyst for the condensation reaction. Causality: The acid catalyst is required to protonate the carbonyl oxygen, making the carbon more electrophilic for the hydrazine nucleophilic attack.

Step 2: Derivatization Workflow
  • Aliquot 50 µL of the biological extract (e.g., plasma or urine) into a low-bind Eppendorf tube.

  • Add 50 µL of the 3-Br-HP reagent solution.

  • Vortex for 10 seconds and incubate at 60°C for 60 minutes in a thermoshaker.

  • Quench the reaction by cooling to 4°C and diluting with 100 µL of initial LC mobile phase (e.g., 95% H2​O / 5% Acetonitrile with 0.1% Formic Acid). Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated proteins.

Step 3: LC-MS/MS Acquisition
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Validation Check: In the MS1 full scan, query the data for peaks exhibiting a mass difference of exactly 1.997 Da with a ~1:1 intensity ratio. If this doublet is absent, the peak is background matrix noise, validating the specificity of the run.

G A Carbonyl Metabolite (Poor Ionization) B 3-Br-HP HCl Derivatization A->B Acid Catalyst C Hydrazone Derivative (Isotopic Tagged) B->C Condensation D RPLC Separation (Enhanced Retention) C->D E MS/MS Analysis (79Br/81Br Doublet) D->E

Workflow for 3-Br-HP derivatization and LC-MS/MS isotopic filtering of carbonyls.

Conclusion

While 2-hydrazinylpyridine and 2-hydrazinoquinoline remain viable for targeted assays, 3-bromo-2-hydrazinylpyridine HCl represents a superior choice for non-targeted metabolomics and complex matrix analysis. By leveraging the intrinsic causality of halogenation—specifically, the LogP shift for better chromatographic resolution and the 79Br/81Br isotopic doublet for automated noise filtration—researchers can transform "invisible" carbonyls into highly detectable, structurally verifiable data points.

References

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed (nih.gov). Available at:[Link][3]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC (nih.gov). Available at:[Link][1]

  • Strategy to Empower Nontargeted Metabolomics by Triple-Dimensional Combinatorial Derivatization with MS-TDF Software. Analytical Chemistry (ACS Publications). Available at:[Link][2]

Sources

benchmarking yields of pyrazolopyridines from 3-bromo-2-hydrazinylpyridine hcl

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Yields in the Synthesis of Pyrazolo[3,4-b]pyridines from 3-Bromo-2-hydrazinylpyridine HCl: A Comparative Guide

Executive Summary

Pyrazolo[3,4-b]pyridines are privileged, rigid scaffolds in modern drug discovery, frequently embedded in Topoisomerase IIα inhibitors[1], tropomyosin receptor kinase (TRK) inhibitors[2], and β-amyloid plaque fluorescent probes[3]. Traditional synthetic routes, such as the annulation of a pyrazole ring onto an existing pyridine N-oxide, often suffer from poor regioselectivity, yielding difficult-to-separate mixtures of pyrazolo[3,4-b] and [4,3-c] isomers[4].

To circumvent this, modern synthetic workflows utilize 3-bromo-2-hydrazinylpyridine HCl as a bifunctional building block. The pre-installed halogen at the 3-position allows for a highly directed, regioselective intramolecular C-N cross-coupling[5]. As a Senior Application Scientist, I have structured this guide to benchmark the yields, operational parameters, and mechanistic causality of various cyclization strategies using this specific precursor.

The Mechanistic Advantage of 3-Bromo-2-hydrazinylpyridine HCl

The synthesis of pyrazolo[3,4-b]pyridines from 3-bromo-2-hydrazinylpyridine HCl is a two-stage cascade. First, the hydrazine moiety condenses with an aldehyde or ketone to form a hydrazone. Second, transition-metal catalysis drives an intramolecular amination where the hydrazone nitrogen displaces the 3-bromo substituent.

The rigid geometry of the intermediate hydrazone is the primary driver of this reaction's success. It pre-organizes the molecule, bringing the nucleophilic nitrogen into strict spatial proximity with the electrophilic C3-Br bond. This drastically lowers the activation energy required for the oxidative addition step in metal catalysis, ensuring absolute regiocontrol.

MechanisticPathway Reactant 3-Bromo-2-hydrazinylpyridine HCl + Carbonyl Compound Base Neutralization (Et3N / DIPEA) Reactant->Base Step 1 Hydrazone Hydrazone Intermediate (C3-Br / N-H Proximity) Base->Hydrazone -H2O Catalyst Transition Metal Catalysis (Pd or Cu) Hydrazone->Catalyst Step 2 Product Pyrazolo[3,4-b]pyridine (Regiopure Target) Catalyst->Product -HBr

Two-step synthesis of pyrazolo[3,4-b]pyridines from 3-bromo-2-hydrazinylpyridine HCl.

Benchmarking Cyclization Strategies

When scaling this chemistry, researchers must balance yield, regioselectivity, and catalyst cost. Below is a benchmarking analysis of the three most reliable cyclization strategies for converting the hydrazone intermediate into the final pyrazolo[3,4-b]pyridine architecture.

MethodCatalyst SystemBaseSolventTemp / TimeAverage Yield (%)RegioselectivityCost / Scalability
Palladium-Catalyzed Pd(OAc)₂ / dppfCs₂CO₃Toluene110°C / 12h85–92%>99:1High cost, excellent for discovery
Copper-Catalyzed CuI / 1,10-phenanthrolineK₂CO₃DMF120°C / 24h65–75%>99:1Low cost, ideal for scale-up
Microwave-Assisted Pd(PPh₃)₄NaOtBuDioxane130°C / 30 min88–95%>99:1High throughput, limited scale
Causality in Catalyst Selection:
  • Palladium (Buchwald-Hartwig Type): Palladium acetate paired with a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) promotes highly efficient oxidative addition into the sterically hindered C-Br bond while minimizing off-target protodehalogenation. This remains the gold standard for complex, highly functionalized substrates[5].

  • Copper (Ullmann Type): While cheaper, Copper(I) iodide requires harsh conditions and a stabilizing ligand (1,10-phenanthroline) to maintain the Cu(I) oxidation state in DMF. Yields are generally 10-15% lower due to competitive thermal degradation of the hydrazone over the extended 24-hour reaction time.

PdCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII Pd(II) Complex (Ar-Pd-Br) OA->PdII + Hydrazone Base Base Deprotonation PdII->Base Am Amido-Pd(II) Base->Am -HBr RE Reductive Elimination Am->RE RE->Pd0 + Product

Palladium-catalyzed intramolecular C-N cross-coupling cycle for pyrazolopyridine formation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic reasoning (causality) behind the parameter choice.

Protocol A: Hydrazone Formation (The Critical Pre-Step)

The free base of 3-bromo-2-hydrazinylpyridine is highly susceptible to aerial oxidation and auto-condensation. Utilizing the hydrochloride salt ensures batch-to-batch reproducibility and extended shelf-life. However, this necessitates an in situ neutralization step.

  • Neutralization: Suspend 3-bromo-2-hydrazinylpyridine HCl (1.0 equiv, 10 mmol) in absolute ethanol (30 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) dropwise at 0°C. Causality: DIPEA is a non-nucleophilic base that liberates the free hydrazine without reacting with the electrophilic carbonyl compound added in the next step.

  • Condensation: Add the target aldehyde or ketone (1.05 equiv, 10.5 mmol) to the mixture.

  • Reflux: Heat the reaction to 80°C for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar hydrazine spot validates the completion of the condensation.

  • Isolation: Concentrate the mixture under reduced pressure, partition between EtOAc and H₂O, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude hydrazone. Note: Use immediately in Protocol B to prevent hydrolytic reversion.

Protocol B: Palladium-Catalyzed Intramolecular Amination (High Yield)

This protocol utilizes a Pd(0)/Pd(II) catalytic cycle. Oxygen is strictly detrimental to the Pd(0) active species, making rigorous degassing the primary self-validating checkpoint for achieving >85% yields.

  • Reaction Assembly: In an oven-dried Schlenk flask, combine the crude hydrazone (1.0 equiv, 5 mmol), Pd(OAc)₂ (0.05 equiv, 0.25 mmol), dppf (0.10 equiv, 0.5 mmol), and Cs₂CO₃ (3.0 equiv, 15 mmol).

  • Solvent Addition & Degassing: Add anhydrous Toluene (25 mL). Perform three rigorous freeze-pump-thaw cycles. Causality: Standard nitrogen sparging often leaves residual dissolved oxygen, leading to catalyst poisoning and homocoupling side-products. Freeze-pump-thaw ensures a strictly anaerobic environment.

  • Cyclization: Heat the sealed flask to 110°C for 12 hours. Causality for Base Selection: The bulky cesium cation enhances the solubility of the carbonate in non-polar toluene, providing a highly active "naked" anion that accelerates the deprotonation of the Pd-coordinated hydrazone, rapidly driving reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution Hexanes to EtOAc) to yield the regiopure 1H-pyrazolo[3,4-b]pyridine.

Sources

Safety Operating Guide

3-Bromo-2-hydrazinylpyridine hcl proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of specialty chemical intermediates like 3-Bromo-2-hydrazinylpyridine hydrochloride require rigorous adherence to environmental and occupational safety protocols. In drug development and synthetic chemistry, this compound is frequently utilized as a building block (e.g., in the synthesis of 11β-HSD-1 inhibitors)[1]. However, its structural components—a reactive hydrazine moiety and a halogenated pyridine ring—dictate strict, legally mandated disposal pathways to prevent environmental contamination and laboratory incidents.

As an application scientist, it is critical to understand not just how to dispose of this chemical, but the chemical causality driving these protocols. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of 3-Bromo-2-hydrazinylpyridine HCl in professional laboratory settings.

Hazard Characterization & Causality

Before initiating disposal, personnel must understand the physicochemical risks associated with the waste stream:

  • The Hydrazine Moiety: Hydrazine derivatives are highly reactive, potentially toxic, and often incompatible with strong oxidizing agents. Improper mixing in waste streams can lead to exothermic reactions or the release of toxic gases.

  • The Halogenated Pyridine Ring (Bromine): Halogenated organic compounds cannot be disposed of via standard drain disposal or regular trash[2]. When combusted improperly, halogenated organics can generate highly toxic byproducts, including brominated dioxins and furans. Therefore, the only acceptable final disposition is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[3][4].

  • Hydrochloride Salt Form: The HCl salt increases the compound's solubility in water but also imparts mild corrosive properties to aqueous waste streams, requiring careful container selection[5].

Waste Segregation & Routing Workflow

The following diagram illustrates the critical path for managing 3-Bromo-2-hydrazinylpyridine HCl waste, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines[3][5].

WasteWorkflow Gen Waste Generation (3-Bromo-2-hydrazinylpyridine HCl) SAA Satellite Accumulation Area (SAA) Segregate from Oxidizers Gen->SAA Immediate Transfer Label RCRA Labeling & Containerization (HDPE / Amber Glass) SAA->Label Volume < 55 gal CAA Central Accumulation Area (CAA) Time-limited Storage Label->CAA SAA Full / Scheduled TSDF Licensed TSDF High-Temperature Incineration CAA->TSDF Manifest & Transport

Workflow for the segregation, accumulation, and final disposition of halogenated hydrazine waste.

Standard Operating Procedure (SOP): Disposal Logistics

Every step in this protocol is designed to mitigate the specific risks of halogenated hydrazine derivatives while maintaining compliance with OSHA and EPA Subpart K regulations[5][6].

Step 1: Point-of-Generation Segregation (SAA)
  • Action: Immediately transfer any unused 3-Bromo-2-hydrazinylpyridine HCl, contaminated solvents, or reaction byproducts to a designated Satellite Accumulation Area (SAA)[3].

  • Causality: The National Research Council and EPA mandate that chemical waste must be accumulated at or near the point of generation, under the control of laboratory personnel[3][5]. This prevents cross-contamination and ensures immediate containment in the event of a spill.

  • Compatibility Check: Strictly segregate this waste from strong oxidizers, acids, and heavy metals. Use physical barriers or secondary containment trays[5].

Step 2: Container Selection and Sealing
  • Action: Store the waste in High-Density Polyethylene (HDPE) or amber glass containers.

  • Causality: OSHA mandates that waste containers must be chemically compatible with the stored waste[5]. Because the HCl salt can be mildly corrosive in solution, and the organic nature of the compound requires robust containment, HDPE or glass prevents container degradation. Ensure closures are secure and leak-proof; never use foil or parafilm as a primary seal[5].

Step 3: RCRA Labeling
  • Action: Affix a hazardous waste label to the container the moment the first drop of waste is added.

  • Causality: The EPA requires that each waste label explicitly contains the words "Hazardous Waste," the identity of the chemical (e.g., "Halogenated Organic Waste: contains 3-Bromo-2-hydrazinylpyridine HCl"), and a hazard warning indication (e.g., Toxic, Irritant)[3]. Under Subpart K, the specific RCRA hazardous waste code is not strictly required on the label while in the laboratory, but it must be applied before off-site transport[6].

Step 4: Transfer to Central Accumulation Area (CAA)
  • Action: Once the SAA container is full, or based on institutional schedules, transfer the waste to the facility's Central Accumulation Area (CAA)[3].

  • Causality: SAAs have strict volume limits (typically 55 gallons of general hazardous waste or 1 quart of acutely hazardous P-listed waste)[3][6]. Moving the waste to a CAA initiates the formal regulatory clock for off-site disposal. An accumulation start date must be applied to the label upon entry into the CAA[3].

Step 5: Manifesting and Final Disposition via Waste Broker
  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed waste broker to manifest the waste for transport to a certified TSDF[4].

  • Causality: Laboratories typically generate small amounts of varying wastes and require a waste broker to profile and manifest the waste properly. The broker will ensure the 3-Bromo-2-hydrazinylpyridine HCl is routed for high-temperature incineration, destroying the halogenated ring and hydrazine group without releasing toxic environmental pollutants.

Regulatory Storage Limits and Parameters

To maintain compliance, laboratories must track their waste generation status. The following table summarizes the EPA time limits for storing hazardous waste in a CAA based on facility generator status[3].

Generator StatusGeneration Rate (per month)Max CAA Storage TimeSAA Volume Limit
VSQG (Very Small)≤ 100 kgNo strict federal time limit55 Gallons
SQG (Small)100 kg to 1,000 kg180 Days55 Gallons
LQG (Large)≥ 1,000 kg90 Days55 Gallons

Note: 3-Bromo-2-hydrazinylpyridine is not explicitly listed as an acutely toxic P-listed waste, meaning the standard 55-gallon SAA limit applies rather than the 1-quart limit reserved for reactive acutely hazardous materials[3][6]. However, institutional EHS policies may enforce stricter local limits.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab: Waste labeling and storage. Lab Manager. Available at: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). Available at: [Link]

  • Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1). Journal of Medicinal Chemistry (via DOI). Available at: [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。